4-Amino-3,5-dibromopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRBVTDLMUNVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347287 | |
| Record name | 4-amino-3,5-dibromopyridine | |
| Source | EPA DSSTox | |
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Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84539-34-4 | |
| Record name | 4-Amino-3,5-dibromopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084539344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-amino-3,5-dibromopyridine | |
| Source | EPA DSSTox | |
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| Record name | 4-Amino-3,5-dibromopyridine | |
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| Record name | 4-AMINO-3,5-DIBROMOPYRIDINE | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-3,5-dibromopyridine (CAS: 84539-34-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-3,5-dibromopyridine, CAS number 84539-34-4. It is a crucial heterocyclic intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its synthesis, purification, and analytical characterization, presenting quantitative data in structured tables and outlining experimental protocols. While this compound itself is not directly implicated in specific signaling pathways, its significance as a versatile building block for biologically active molecules is highlighted.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[1][2] Its core structure consists of a pyridine ring substituted with an amino group at the 4-position and bromine atoms at the 3 and 5-positions. This arrangement of functional groups makes it a valuable precursor for a variety of synthetic transformations.[3]
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 84539-34-4 | [1][4] |
| Molecular Formula | C₅H₄Br₂N₂ | [4] |
| Molecular Weight | 251.91 g/mol | [4] |
| Appearance | White to light yellow crystalline powder/solid | [1][2] |
| Melting Point | 163-167 °C | [1] |
| Purity | Typically >95% | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.31 (s, 2H, H₂/₆), 5.06 (s, 2H, NH₂) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 149.9, 147.8, 106.2 | [1] |
| Infrared (KBr, cm⁻¹) | 3535, 3429, 3266, 3100, 1626, 1566, 1522, 1485, 1408, 1323, 1262, 892, 855 | [1] |
| Mass Spectrometry (EI-MS) | m/z calculated for C₅H₄Br₂N₂ [M]⁺: 249.87, found: 249.90 | [1] |
Synthesis and Purification
The primary synthetic route to this compound involves the bromination of 4-aminopyridine. Several methods have been reported, with variations in the brominating agent and reaction conditions.
Experimental Protocol: Synthesis from 4-Aminopyridine
This protocol describes a common laboratory-scale synthesis using N-bromosuccinimide (NBS) as the brominating agent.[1]
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Suspend 4-aminopyridine (1.0 eq.) in dichloromethane.
-
Slowly add a solution of N-bromosuccinimide (2.3 eq.) in dichloromethane to the suspension over 1 hour.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue contains the product and succinimide.
Experimental Protocol: Purification by Column Chromatography
The crude product from the synthesis is purified by silica gel column chromatography to yield pure this compound.[1]
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a mixture of hexane and ethyl acetate (1:1 v/v).
-
Collect fractions and monitor by TLC (Rf = 0.62 in hexane/ethyl acetate 1:1).[1]
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain this compound as a colorless solid.
Applications in Drug Development and Organic Synthesis
While there is no documented evidence of direct biological activity or involvement in signaling pathways for this compound, its primary value lies in its role as a versatile synthetic intermediate.
It is a key precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is an important intermediate in the synthesis of the natural product Desmopyradine.[1] It can also be converted to other important pyridine intermediates like 3,5-dibromo-4-iodopyridine.[1] Furthermore, it is used as a reagent in the preparation of azaullazines.[5] Derivatives of similar dihalopyridines have been investigated for antimicrobial and anti-cancer activities.[6]
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Safety Information
| Category | Information | Reference |
| Signal Word | Danger | [4] |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |
Conclusion
This compound is a chemical compound of significant interest to researchers and professionals in organic synthesis and drug development. Its well-defined properties and reactivity make it a valuable building block for the creation of more complex and potentially bioactive molecules. While not a therapeutic agent itself, its role as a key intermediate ensures its continued importance in the discovery and development of new chemical entities. This guide provides a foundational understanding of its synthesis, properties, and applications to aid in its effective and safe utilization in a research and development context.
References
4-Amino-3,5-dibromopyridine molecular weight and formula
An In-depth Technical Guide to 4-Amino-3,5-dibromopyridine
For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic intermediate with significant applications in organic synthesis. Its distinct structure, featuring a pyridine core with an amino group and two bromine atoms, serves as a versatile scaffold for creating complex molecules, particularly in the pharmaceutical and agrochemical sectors. This guide provides a comprehensive overview of its fundamental properties and detailed experimental protocols for its synthesis.
Core Molecular Data
The fundamental quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular characteristics.
| Property | Value | Citations |
| Molecular Formula | C₅H₄Br₂N₂ | [1][2][3] |
| Molecular Weight | 251.91 g/mol | [1][2][3] |
| Exact Mass | 251.87207 Da | [1] |
| IUPAC Name | 3,5-dibromopyridin-4-amine | [1][3] |
| CAS Number | 84539-34-4 | [2][4] |
| Melting Point | 165-170 °C |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for common laboratory-scale preparations.
Synthesis from 4-Aminopyridine using N-Bromosuccinimide (NBS)
A prevalent laboratory method involves the bromination of 4-aminopyridine.[5]
Protocol:
-
Suspend 4-aminopyridine (2.0 mmol, 1.0 eq.) in 10 mL of dichloromethane.
-
Slowly add a solution of N-bromosuccinimide (NBS) (4.6 mmol, 2.3 eq.) in 30 mL of dichloromethane to the suspension over a period of 1 hour.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure. This will yield a mixture of succinimide and this compound.
-
Purify the crude product by silica gel column chromatography, using a 1:1 mixture of hexane and ethyl acetate as the eluent, to obtain the pure this compound as a colorless solid.[6]
A similar procedure is also described using carbon tetrachloride as the solvent and azobisisobutyronitrile (AIBN) as an initiator, with NBS added in batches at 20°C and the reaction proceeding for 24 hours at room temperature.[7]
Synthesis Workflow from 4-Aminopyridine
References
- 1. This compound | C5H4Br2N2 | CID 619792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 84539-34-4 [chemicalbook.com]
- 7. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
4-Amino-3,5-dibromopyridine IUPAC name and synonyms
This document provides a comprehensive overview of 3,5-dibromo-4-aminopyridine, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This guide covers its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and purification, and its applications in further chemical transformations.
Chemical Identity and Synonyms
The compound with the common name 4-Amino-3,5-dibromopyridine is systematically named according to IUPAC nomenclature. A variety of synonyms are also used in literature and commercial listings.
-
Synonyms: this compound, 3,5-Dibromo-4-pyridinamine, 3,5-dibromo-4-pyridylamine, 3,5-Dibromo-4-aminopyridine, Dalfampridine Related Compound B (USP).[1][3][4]
Physicochemical and Spectroscopic Data
The properties of 3,5-dibromo-4-aminopyridine are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₄Br₂N₂ | [1][5] |
| Molecular Weight | 251.91 g/mol | [1][3][5] |
| Appearance | White to light yellow or orange solid/crystalline powder | [1][6] |
| Melting Point | 163-170 °C | [1][3][7] |
| Boiling Point (Predicted) | 292.9 ± 35.0 °C | [6][7] |
| pKa (Predicted) | 4.96 ± 0.24 | [6] |
| XLogP3-AA | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| Exact Mass | 251.87207 Da | [1] |
Spectroscopic Data:
-
¹H NMR (300 MHz, CDCl₃): δ 8.31 (s, 2H, H₂/₆), 5.06 (s, 2H, NH₂)[1]
-
¹³C NMR (75 MHz, CDCl₃): δ 149.9, 147.8, 106.2[1]
-
Infrared (IR, KBr, cm⁻¹): 3535, 3429, 3266, 3100, 1626, 1566, 1522, 1485, 1408, 1323, 1262, 1154, 892, 855, 747, 658, 589[1]
-
Mass Spectrometry (EI-MS): m/z 249.90 (M⁺), calculated for C₅H₄Br₂N₂ [M]⁺ 249.87[1]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 3,5-dibromo-4-aminopyridine are provided below.
Synthesis from 4-Aminopyridine
This protocol describes the bromination of 4-aminopyridine using N-bromosuccinimide (NBS).
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
Procedure:
-
Suspend 4-aminopyridine (1.0 eq.) in dichloromethane (e.g., 10 mL for 2.0 mmol).
-
Slowly add a solution of N-bromosuccinimide (2.3 eq.) in dichloromethane (e.g., 30 mL for 4.6 mmol) to the suspension over a period of 1 hour.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure. The resulting solid is a mixture of the desired product and succinimide.[1]
Purification
A. Column Chromatography:
-
Prepare a silica gel column.
-
Elute the crude product mixture obtained from the synthesis protocol with a 1:1 mixture of hexane and ethyl acetate.
-
Monitor the fractions using thin-layer chromatography (TLC) with the same eluent system (Rf = 0.62).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3,5-dibromo-4-aminopyridine as a colorless solid.[1]
B. Recrystallization:
-
The crude product can also be purified by recrystallization.
-
Dissolve the crude solid in a suitable solvent (e.g., n-hexane is mentioned for the crude product of a subsequent reaction, suggesting it could be a suitable recrystallization solvent for the title compound as well).
-
Heat the solution to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
Analytical Characterization
The identity and purity of the synthesized compound can be confirmed using the following analytical methods:
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel
-
Mobile Phase: Hexane/Ethyl Acetate (1:1)
-
Expected Rf: 0.62[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts are listed in Section 2.[1]
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample pellet with potassium bromide (KBr).
-
Acquire the IR spectrum. Key vibrational frequencies are listed in Section 2.[1]
-
-
Mass Spectrometry (MS):
-
Utilize electron ionization (EI) to determine the molecular weight and fragmentation pattern. The expected molecular ion peak is at m/z ~249.9.[1]
-
Synthetic Utility and Logical Workflow
3,5-Dibromo-4-aminopyridine serves as a valuable intermediate for creating more complex molecules. For instance, it is a precursor for the synthesis of 3,5-dibromo-4-iodopyridine via a diazotization reaction.[5] This transformation is a key step in introducing an iodo group, which can then be used in various cross-coupling reactions.
The following diagram illustrates the synthesis of 3,5-dibromo-4-aminopyridine and its subsequent conversion, representing a common experimental workflow.
Caption: Workflow for the synthesis and further reaction of 3,5-dibromo-4-aminopyridine.
Safety Information
3,5-Dibromo-4-aminopyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[4][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[4]
-
Storage: Keep in a dark place, sealed in a dry, room temperature environment.[6]
References
- 1. This compound | 84539-34-4 [chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 4. This compound 95 84539-34-4 [sigmaaldrich.com]
- 5. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 6. This compound | C5H4Br2N2 | CID 619792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Synthesis of 4-Amino-3,5-dibromopyridine from 4-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dibromopyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine core with a strategically positioned amino group and two bromine atoms, offers a versatile scaffold for a wide range of chemical modifications. This technical guide provides an in-depth overview of the primary synthetic route to this compound from 4-aminopyridine, complete with a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow. This document serves as a comprehensive resource for professionals engaged in organic synthesis and drug discovery.
Synthetic Pathway Overview
The most common and efficient method for the synthesis of this compound is the direct electrophilic bromination of 4-aminopyridine. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in a suitable organic solvent. The amino group at the 4-position of the pyridine ring is a strong activating group, directing the bromine atoms to the ortho positions (3 and 5).
Experimental Protocol
This section details a reliable and high-yield procedure for the synthesis of this compound using N-bromosuccinimide.
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, prepare a suspension of 4-aminopyridine (1.0 equivalent) in dichloromethane (or carbon tetrachloride).
-
Addition of Brominating Agent: While stirring the suspension at room temperature, slowly add a solution of N-bromosuccinimide (2.2-2.3 equivalents) dissolved in dichloromethane over a period of approximately 1 hour.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent by distillation under reduced pressure using a rotary evaporator. This will yield a mixture of the desired product and succinimide.
-
Purification: The crude product is then purified by silica gel column chromatography.[2]
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 1:1 v/v) is typically used as the eluent.[2]
-
Fraction Collection: Collect the fractions containing the product, as identified by TLC analysis.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.
-
-
Alternative Purification: Recrystallization from a suitable solvent, such as n-hexane, can also be employed to purify the crude product.[3]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Aminopyridine | [2] |
| Reagent | N-Bromosuccinimide (NBS) | [2] |
| Solvent | Dichloromethane | [2] |
| Molar Ratio (4-aminopyridine:NBS) | 1 : 2.3 | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 24 hours | [2] |
| Purification Method | Silica Gel Column Chromatography | [2] |
| Yield | 92% | [2] |
| Alternative Purification | Recrystallization from n-hexane | [3] |
| Alternative Yield | 89.6% | [3] |
| Melting Point | 163-167 °C | [2] |
| Appearance | Colorless solid | [2] |
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound from 4-aminopyridine.
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
References
Spectroscopic Analysis of 4-Amino-3,5-dibromopyridine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-3,5-dibromopyridine, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound (CAS No: 84539-34-4) is a halogenated heterocyclic compound with the molecular formula C₅H₄Br₂N₂.[1][2] Its structural characterization is crucial for ensuring purity and confirming its identity in various chemical processes. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular structure and functional groups present in the compound. This guide will present and interpret the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data obtained for this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for this compound [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.31 | Singlet | 2H | H-2, H-6 |
| 5.06 | Singlet | 2H | -NH₂ |
Table 2: ¹³C NMR Data for this compound [3]
| Chemical Shift (δ) ppm | Assignment |
| 149.9 | C-2, C-6 |
| 147.8 | C-4 |
| 106.2 | C-3, C-5 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3535, 3429 | Strong | N-H stretching (asymmetric and symmetric) |
| 1626 | Medium | N-H scissoring |
| 1566, 1522, 1485 | Medium | C=C and C=N stretching (aromatic ring) |
| 892, 855 | Strong | C-H out-of-plane bending |
| 658, 589 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound [3]
| m/z (measured) | m/z (calculated) | Assignment |
| 249.90 | 249.87 | [M]⁺ |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on a 300 MHz and 75 MHz spectrometer, respectively.[3] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using the Potassium Bromide (KBr) pellet method.[3] A small amount of the solid sample was ground with KBr powder and pressed into a thin pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was acquired using an electron bombardment mass spectrometer (EI-MS).[3] The data provided the measured mass-to-charge ratio (m/z) for the molecular ion ([M]⁺).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Interpretation of Spectroscopic Data
¹H NMR Spectrum
The ¹H NMR spectrum shows two singlets. The signal at 8.31 ppm, integrating to two protons, is assigned to the two equivalent aromatic protons at positions 2 and 6 of the pyridine ring.[3] The singlet at 5.06 ppm, integrating to two protons, corresponds to the protons of the amino (-NH₂) group.[3] The singlet nature of the aromatic protons indicates their chemical equivalence, which is consistent with the symmetrical substitution pattern of the molecule.
¹³C NMR Spectrum
The ¹³C NMR spectrum displays three distinct signals, which aligns with the three different carbon environments in the symmetric molecule. The signal at 149.9 ppm is attributed to the two equivalent carbons at positions 2 and 6.[3] The signal at 147.8 ppm corresponds to the carbon atom at position 4, which is attached to the amino group.[3] The upfield signal at 106.2 ppm is assigned to the two equivalent carbon atoms at positions 3 and 5, which are bonded to the bromine atoms.[3]
IR Spectrum
The IR spectrum provides key information about the functional groups. The two strong bands at 3535 cm⁻¹ and 3429 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine, respectively.[3] The band at 1626 cm⁻¹ is due to the N-H scissoring vibration.[3] The absorptions in the 1600-1450 cm⁻¹ region are typical for C=C and C=N stretching vibrations within the aromatic pyridine ring.[3] The strong bands in the 900-800 cm⁻¹ range can be attributed to C-H out-of-plane bending. The presence of carbon-bromine bonds is indicated by the absorptions observed at lower wavenumbers, around 658 cm⁻¹ and 589 cm⁻¹.[3]
Mass Spectrum
The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 249.90, which is consistent with the calculated molecular weight of 249.87 for C₅H₄Br₂N₂.[3] The characteristic isotopic pattern for two bromine atoms would also be expected in the full spectrum, providing further confirmation of the elemental composition.
Conclusion
The collective spectroscopic data from NMR, IR, and MS analyses provide a consistent and comprehensive structural confirmation of this compound. The presented data and their interpretation serve as a valuable resource for scientists and researchers working with this compound, ensuring its accurate identification and quality control in synthetic and developmental applications.
References
An In-depth Technical Guide to 4-Amino-3,5-dibromopyridine: Structure, Characterization, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dibromopyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyridine core, substituted with an amino group and two bromine atoms, provides a versatile scaffold for the development of novel pharmaceutical agents and other complex organic molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed characterization methods, and a robust synthesis protocol.
Chemical Structure and Properties
This compound is a white to off-white solid. The strategic placement of the amino and bromo substituents on the pyridine ring influences its reactivity and potential for further functionalization.
Physicochemical Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 84539-34-4 | [1] |
| Molecular Formula | C₅H₄Br₂N₂ | [1] |
| Molecular Weight | 251.91 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 165-170 °C | |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.31 (s, 2H), 5.06 (s, 2H) | [2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 149.9, 147.8, 106.2 | [2] |
| IR (KBr, cm⁻¹) | 3535, 3429, 3266, 1626, 1566, 1522, 1485, 892, 855 | [2] |
| Mass Spectrum (EI-MS) | m/z 249.90 [M]⁺ | [2] |
| Solubility | Soluble in dichloromethane, ethyl acetate; sparingly soluble in hexane. Recrystallizable from n-hexane. | [2][3] |
Synthesis of this compound
The synthesis of this compound is commonly achieved through the electrophilic bromination of 4-aminopyridine using N-bromosuccinimide (NBS).
Detailed Experimental Protocol
Materials:
-
4-Aminopyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.3 eq)
-
Dichloromethane (DCM), anhydrous
-
Hexane, technical grade
-
Ethyl acetate, technical grade
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 4-aminopyridine (e.g., 2.0 mmol, 188.2 mg) in anhydrous dichloromethane (10 mL).
-
In a separate flask, dissolve N-bromosuccinimide (e.g., 4.6 mmol, 818.7 mg) in anhydrous dichloromethane (30 mL).
-
Slowly add the NBS solution to the 4-aminopyridine suspension over a period of 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.
-
Elute the column with a 1:1 mixture of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a colorless solid.[2]
Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: Approximately 10-20 mg/mL
-
Instrument: 300 MHz or higher NMR spectrometer
-
Typical Parameters:
-
Pulse Program: Standard single-pulse (zg)
-
Number of Scans: 8-16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
-
Expected Spectrum: A singlet at approximately δ 8.31 ppm corresponding to the two equivalent aromatic protons (H-2 and H-6), and a broad singlet at around δ 5.06 ppm for the two protons of the amino group.[2]
¹³C NMR Spectroscopy
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: Approximately 20-50 mg/mL
-
Instrument: 75 MHz or higher NMR spectrometer
-
Typical Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30 or similar)
-
Number of Scans: 1024 or more, depending on concentration and instrument sensitivity
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
-
Expected Spectrum: Three distinct signals are expected: one for the two equivalent bromine-substituted carbons (C-3 and C-5) at approximately δ 106.2 ppm, one for the carbon bearing the amino group (C-4) around δ 147.8 ppm, and one for the two equivalent carbons adjacent to the nitrogen (C-2 and C-6) at approximately δ 149.9 ppm.[2]
Infrared (IR) Spectroscopy
Method: KBr Pellet or Attenuated Total Reflectance (ATR)
KBr Pellet Protocol:
-
Grind a small amount of the sample (1-2 mg) with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die and press under high pressure (8-10 tons) to form a transparent pellet.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Peaks:
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
-
Typical Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Scan Range: m/z 50-350
-
-
Expected Spectrum: The mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 249.90, corresponding to the molecular weight of this compound.[2] The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of more complex molecules. Its amino and bromo functionalities allow for a variety of chemical transformations, including diazotization, Sandmeyer reactions, and cross-coupling reactions. This makes it a valuable intermediate in the development of new pharmaceutical compounds and agrochemicals.[4]
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as acutely toxic if swallowed and causes skin and serious eye irritation. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult relevant safety data sheets (SDS) and follow established laboratory safety protocols.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Amino-3,5-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-3,5-dibromopyridine, with a primary focus on its solubility and stability. Due to the limited availability of specific quantitative data in public literature, this document emphasizes standardized experimental protocols for determining these critical parameters. It is designed to be a practical resource for researchers, enabling them to generate reliable and reproducible data essential for drug development and other research applications. The guide includes detailed methodologies for solubility and forced degradation studies, structured data presentation formats, and workflow diagrams to facilitate experimental design and execution.
Introduction
This compound is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its structural features, including the basic pyridine nitrogen, the electron-donating amino group, and the electron-withdrawing bromine atoms, confer unique chemical properties that are of interest in medicinal chemistry and materials science. An understanding of the solubility and stability of this compound is paramount for its effective use in synthesis, formulation development, and for ensuring its quality and shelf-life. This guide outlines the available information and provides robust protocols for the experimental determination of these properties.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Structure | ||
| CAS Number | 84539-34-4 | [1][2][3] |
| Molecular Formula | C₅H₄Br₂N₂ | [1][2][3] |
| Molecular Weight | 251.91 g/mol | [1][2][3] |
| Appearance | White to pale cream or light yellow to orange powder/crystal | [4] |
| Melting Point | 163-170 °C | [1][3] |
| Purity | ≥95% | [2][3] |
| SMILES | Nc1c(Br)cncc1Br | [2][3] |
| InChIKey | MNRBVTDLMUNVLD-UHFFFAOYSA-N | [2][3] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively reported. For the related compound, 3,5-dibromopyridine, it is noted to be soluble in chloroform and methanol and insoluble in water. However, the presence of the 4-amino group in the target compound is expected to influence its polarity and hydrogen bonding capabilities, thus altering its solubility profile.
To address this data gap, a systematic experimental approach is necessary.
Experimental Protocol for Equilibrium Solubility Determination
This protocol is adapted from established guidelines for active pharmaceutical ingredients (APIs).
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Purified water (HPLC grade)
-
pH buffers (pH 1.2, 4.5, 6.8, and 7.4)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide, dichloromethane, chloroform)
-
Calibrated analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Preparation of Solvent Media: Prepare a range of aqueous buffers and select relevant organic solvents.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed container. This ensures that a saturated solution is formed.
-
Equilibration: Place the containers in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that the concentration has plateaued.
-
Sample Processing: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately with the mobile phase of the analytical method, and determine the concentration of this compound using a validated HPLC-UV method.
-
Data Reporting: Express the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent and temperature.
Table 2: Proposed Solvents for Solubility Determination
| Solvent Class | Specific Solvents | Rationale |
| Aqueous | pH 1.2 HCl Buffer | Simulates gastric fluid |
| pH 4.5 Acetate Buffer | Simulates intestinal fluid | |
| pH 6.8 Phosphate Buffer | Simulates intestinal fluid | |
| pH 7.4 Phosphate Buffer | Simulates physiological pH | |
| Polar Protic | Methanol, Ethanol | Common organic synthesis and formulation solvents |
| Polar Aprotic | Acetonitrile, DMSO | Common organic synthesis and analytical solvents |
| Non-Polar | Dichloromethane, Chloroform | Solvents for non-polar compounds |
Workflow for Solubility Determination
References
A Technical Guide to High-Purity 4-Amino-3,5-dibromopyridine for Researchers and Drug Development Professionals
An In-depth Analysis of Commercial Availability, Synthesis, and Applications in Medicinal Chemistry
Introduction
4-Amino-3,5-dibromopyridine is a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a pyridine ring substituted with an amino group and two bromine atoms, offers a versatile scaffold for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of commercially available high-purity this compound, details on its synthesis and purification to meet stringent research and development demands, and insights into its application in medicinal chemistry.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 99%. For researchers and drug development professionals, selecting a supplier with consistent quality and comprehensive analytical data is crucial. Below is a comparative table of offerings from prominent commercial suppliers.
| Supplier | Product Number | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Sigma-Aldrich | 758426 | 95% | Not Specified | 84539-34-4 | C₅H₄Br₂N₂ | 251.91 | 165-170 |
| TCI America | A2309 | >98.0% | GC | 84539-34-4 | C₅H₄Br₂N₂ | 251.91 | Not Specified |
| Capot Chemical | 15981 | ≥98% | HPLC | 84539-34-4 | C₅H₄Br₂N₂ | 251.91 | Not Specified |
| NINGBO INNO PHARMCHEM | Not Specified | ≥97% | Not Specified | 84539-34-4 | Not Specified | Not Specified | Not Specified |
| SAKEM LLP | Not Specified | 98% | Not Specified | 84539-34-4 | Not Specified | Not Specified | Not Specified |
| Varna Chems | Not Specified | 99% | Not Specified | 84539-34-4 | Not Specified | Not Specified | Not Specified |
| Shaanxi Dideu Medichem | Not Specified | 99.00% | Not Specified | 84539-34-4 | Not Specified | Not Specified | Not Specified |
Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain detailed information on purity and the analytical methods used.
Synthesis and Purification for High-Purity Product
Achieving the high purity required for pharmaceutical applications necessitates well-controlled synthesis and purification protocols. The most common synthetic route involves the bromination of 4-aminopyridine.
General Synthetic Protocol
A widely utilized method for the synthesis of this compound involves the electrophilic bromination of 4-aminopyridine using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: A suspension of 4-aminopyridine (1.0 eq.) is prepared in dichloromethane (10 mL per 2.0 mmol of substrate).
-
Reagent Addition: A solution of N-bromosuccinimide (2.3 eq.) in dichloromethane (30 mL per 4.6 mmol of NBS) is added slowly to the 4-aminopyridine suspension over a period of 1 hour at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours.
-
Workup: Upon completion, the solvent is removed under reduced pressure, yielding a mixture of the desired product and succinimide.
-
Purification: The crude product is purified by silica gel column chromatography, eluting with a hexane/ethyl acetate (1:1) mixture to afford this compound as a colorless solid.[1]
A patent also describes a one-step synthesis from pyridine or its salt in an HBr solution with the addition of an ammonium salt and hydrogen peroxide, touting it as a green and scalable method.[2] Another patented method details the synthesis starting from 4-aminopyridine in carbon tetrachloride with azobisisobutyronitrile (AIBN) and N-bromosuccinimide.[3]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the synthesis and purification of high-purity this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its reactive sites, the amino group and the bromine atoms, allow for a diverse range of chemical modifications, making it a valuable starting material for creating libraries of novel compounds for drug screening.
The compound is a key intermediate in the synthesis of the natural product Desmopyradine.[1] Furthermore, it can be converted into other important pyridine intermediates such as 3,5-dibromopyridine and 3,5-dibromo-4-iodopyridine, expanding its utility in organic synthesis.[1][3] While specific signaling pathway involvement is dependent on the final molecule synthesized from this intermediate, its derivatives have been investigated for a range of therapeutic areas. For instance, the analogous compound 4-amino-3,5-dichloropyridine has been studied for its potential antimicrobial and anti-cancer activities.[4]
Logical Relationship in Synthetic Utility
Caption: The synthetic versatility of this compound as a precursor to various valuable compounds.
Conclusion
High-purity this compound is an indispensable chemical intermediate for researchers and professionals in the drug development sector. The availability of this compound from multiple commercial suppliers, coupled with well-established synthetic and purification protocols, facilitates its use in the creation of novel and complex molecules. Its proven utility as a precursor to natural products and other key pyridine intermediates underscores its importance in medicinal chemistry and the broader field of organic synthesis. For successful research and development outcomes, careful selection of a high-purity grade from a reputable supplier is paramount.
References
- 1. This compound | 84539-34-4 [chemicalbook.com]
- 2. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 4. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-3,5-dibromopyridine: A Versatile Heterocyclic Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dibromopyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique structural architecture, featuring a pyridine core substituted with an amino group and two bromine atoms, provides a versatile platform for the construction of complex molecular frameworks. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. The strategic positioning of the amino and bromo groups allows for selective functionalization through various cross-coupling reactions, making it an invaluable intermediate for accessing novel chemical entities.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 163-170 °C.[1][2] It is characterized by its molecular formula, C₅H₄Br₂N₂, and a molecular weight of approximately 251.91 g/mol .[2] Detailed physicochemical and spectroscopic data are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 84539-34-4 | [2] |
| Molecular Formula | C₅H₄Br₂N₂ | [2] |
| Molecular Weight | 251.91 g/mol | [2] |
| Melting Point | 163-170 °C | [1][2] |
| Appearance | Colorless to light yellow solid/crystalline powder | [1] |
| SMILES | Nc1c(Br)cncc1Br | [2] |
| InChI Key | MNRBVTDLMUNVLD-UHFFFAOYSA-N | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.31 (s, 2H), 5.06 (s, 2H, NH₂) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 149.9, 147.8, 106.2 | [1] |
| IR (KBr, cm⁻¹) | 3535, 3429, 3266, 1626, 1566, 1522, 1485, 1408 | [1] |
| Mass Spec (EI-MS) | m/z 249.90 (M⁺) | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 4-aminopyridine. A common and efficient method involves the use of N-bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol: Synthesis from 4-Aminopyridine
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
Suspend 4-aminopyridine (1.0 eq.) in dichloromethane.
-
Slowly add a solution of N-bromosuccinimide (2.3 eq.) in dichloromethane to the suspension over a period of 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate (e.g., 1:1 v/v) to afford this compound as a colorless solid.[1]
A reported yield for this reaction is 92%.[1]
Applications in Cross-Coupling Reactions
The bromine atoms at the 3 and 5 positions of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq.)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid, the base, and the palladium catalyst (and ligand, if used).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the bromine-substituted positions.
Materials:
-
This compound
-
Amine (1.1 - 1.4 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 eq.)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, ligand, and base.
-
Add this compound.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) salt (e.g., CuI, 5-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound and the terminal alkyne in the solvent, add the base.
-
Degas the mixture with an inert gas.
-
Add the palladium catalyst and the copper(I) salt.
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Application in the Synthesis of Bioactive Molecules: ABT-702
A prominent application of this compound is in the synthesis of the potent and selective adenosine kinase inhibitor, ABT-702.[3] ABT-702 has demonstrated significant analgesic and anti-inflammatory properties in preclinical studies.[4] The synthesis of the core structure of ABT-702 can be envisioned through a sequential cross-coupling strategy utilizing this compound as the starting material.
A plausible synthetic route involves a Suzuki coupling to introduce the 3-bromophenyl group at the 5-position, followed by a Buchwald-Hartwig amination to install the 6-morpholinopyridin-3-yl moiety at the 7-position of a pyrido[2,3-d]pyrimidine core, which is formed from the initial pyridine structure.
Adenosine Kinase Signaling Pathway and the Role of ABT-702
Adenosine is an endogenous nucleoside that plays a crucial role in cellular signaling, particularly in pathways related to pain and inflammation. Its extracellular concentration is tightly regulated by the enzyme adenosine kinase (AK), which phosphorylates adenosine to adenosine monophosphate (AMP), thereby terminating its signaling.
In conditions of tissue injury or inflammation, adenosine is released and acts on its receptors (A₁, A₂ₐ, A₂ₑ, and A₃) to produce analgesic and anti-inflammatory effects. By inhibiting adenosine kinase, ABT-702 prevents the metabolism of adenosine, leading to an increase in its local concentration at the site of injury.[1] This elevated adenosine level enhances the activation of adenosine receptors, resulting in a potent therapeutic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. ABT-702 - Wikipedia [en.wikipedia.org]
- 3. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to the Applications of 4-Amino-3,5-dibromopyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available building blocks, 4-Amino-3,5-dibromopyridine has emerged as a highly versatile and valuable intermediate. Its unique electronic and steric properties, arising from the presence of two bromine atoms flanking an amino group on the pyridine ring, offer a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its utility in palladium-catalyzed cross-coupling reactions and as a precursor to other key synthetic intermediates. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to equip researchers with the practical knowledge to effectively utilize this powerful synthetic tool.
Synthesis of this compound
The efficient synthesis of this compound is a critical first step for its subsequent applications. A common and effective method involves the direct bromination of 4-aminopyridine using N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane. This electrophilic aromatic substitution proceeds with high yield, providing a straightforward route to this key intermediate.
Experimental Protocol: Synthesis from 4-Aminopyridine
To a suspension of 4-aminopyridine (1.0 eq.) in dichloromethane, a solution of N-bromosuccinimide (2.3 eq.) in dichloromethane is added slowly over a period of one hour. The reaction mixture is then stirred at room temperature for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 1/1) to yield this compound as a colorless solid.[1]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the pyridine ring of this compound serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the amino group can influence the reactivity of the molecule, and understanding the regioselectivity of these reactions is crucial for synthetic planning. Generally, for dihalogenated pyridines, oxidative addition of the palladium catalyst is favored at the positions alpha to the nitrogen (C2/C6) and at the C4 position. In the case of 2,4-dibromopyridine, for instance, C2-arylation is typically favored with mononuclear palladium catalysts. However, reaction conditions, including the choice of ligand and catalyst system, can influence the site-selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. While specific examples with this compound are not extensively detailed in the readily available literature, general protocols for the Suzuki-Miyaura coupling of aminobromopyridines provide a strong starting point for reaction optimization. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.
To a dry reaction vessel, add the aminobromopyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₃PO₄, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water) is then added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. The application of this reaction to this compound allows for the introduction of a second amino group, leading to the formation of diaminopyridine derivatives.
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu). The aryl halide (e.g., this compound) and the amine are then added, followed by an anhydrous solvent (e.g., toluene). The reaction mixture is heated with stirring for several hours. Upon completion, the mixture is cooled, diluted with a suitable solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.
To a degassed solution of the aryl bromide (e.g., this compound) in a suitable solvent mixture (e.g., THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are added. The terminal alkyne is then added dropwise, and the reaction mixture is stirred at room temperature or with gentle heating until completion. The reaction is then worked up by removing the solvent and purifying the residue by column chromatography.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of complex olefinic structures.
In a typical Heck reaction, the aryl halide (e.g., this compound), an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃) are combined in a suitable solvent (e.g., DMF or acetonitrile). The mixture is heated until the starting materials are consumed. After cooling, the reaction mixture is filtered, and the product is isolated from the filtrate by extraction and purified by chromatography or recrystallization.[3]
Precursor for Further Functionalization: Synthesis of 3,5-Dibromo-4-iodopyridine
One of the most valuable applications of this compound is its role as a precursor for the synthesis of 3,5-dibromo-4-iodopyridine. This transformation is achieved through a diazotization reaction followed by treatment with an iodide source. The resulting iodinated pyridine is a highly versatile intermediate for further cross-coupling reactions, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond.
Experimental Protocol: Synthesis of 3,5-Dibromo-4-iodopyridine
3,5-Dibromo-4-aminopyridine is dissolved in sulfuric acid and cooled in an ice-salt bath. An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C). After stirring for a short period, a solution of potassium iodide is added. The reaction mixture is then heated to facilitate the substitution. After cooling, the mixture is poured into ice water, and the precipitated crude product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent like n-hexane to afford pure 3,5-dibromo-4-iodopyridine.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and a key transformation of this compound. Please note that yields for cross-coupling reactions are highly dependent on the specific substrates and reaction conditions and the data for analogous systems are provided as a reference.
| Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Synthesis | 4-Aminopyridine | N-Bromosuccinimide (2.3 eq.) | Dichloromethane | Room Temp. | 24 h | 92%[1] |
| Iodination | This compound | 1. NaNO₂, H₂SO₄2. KI | Water/H₂SO₄ | 0-5 °C then heat | - | 65-83%[4] |
Logical and Experimental Workflows
To provide a clearer understanding of the synthetic pathways and experimental setups, the following diagrams have been generated using the DOT language.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Diagram 2: General Palladium-Catalyzed Cross-Coupling Workflow
Caption: General workflow for cross-coupling reactions.
Diagram 3: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two reactive bromine atoms make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Furthermore, its utility as a precursor for 3,5-dibromo-4-iodopyridine expands its synthetic potential even further. The ability to selectively functionalize the pyridine ring at the 3- and 5-positions opens up avenues for the synthesis of a wide variety of complex and novel molecules with potential applications in medicinal chemistry and materials science. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers looking to harness the synthetic power of this important heterocyclic intermediate.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Amino-3,5-dibromopyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable for constructing biaryl and hetero-biaryl scaffolds, which are prevalent motifs in pharmaceuticals and functional materials.[2]
The 4-amino-3,5-diarylpyridine core is a significant structure in medicinal chemistry, with derivatives showing potential as kinase inhibitors and ligands for various receptors.[3][4] The starting material, 4-Amino-3,5-dibromopyridine, serves as a versatile building block for introducing two different aryl groups through sequential or double Suzuki-Miyaura coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, related aminopyridine structures are key intermediates in the synthesis of therapeutic agents like Roflumilast, which is used to treat chronic obstructive pulmonary disease (COPD).[5]
While powerful, the Suzuki coupling of aminopyridines can present challenges. The primary amine functionality can coordinate to the palladium catalyst, potentially inhibiting its activity.[6] Therefore, careful selection and optimization of the catalyst, ligand, base, and solvent system are crucial to achieve high yields and prevent side reactions like dehalogenation.[6][7] These application notes provide a general framework and detailed protocols for performing Suzuki coupling reactions with this compound.
Data Presentation: Representative Reaction Conditions
Successful Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of this compound with various arylboronic acids, based on protocols for structurally similar aminopyridines.[8][9] These conditions can serve as a starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 4-Amino-3,5-diphenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 10 | 4-Amino-3,5-bis(4-methoxyphenyl)pyridine | 92 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF/H₂O (5:1) | 85 | 16 | 4-Amino-3,5-bis(3-fluorophenyl)pyridine | 88 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 95 | 12 | 4-Amino-3,5-di(thiophen-2-yl)pyridine | 78 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 18 | 4-Amino-3,5-di(pyridin-3-yl)pyridine | 75 |
Experimental Protocols
This section provides a detailed, step-by-step procedure for a representative double Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling
This method is a generalized protocol adapted from similar couplings of aminobromopyridines and can be used as a starting point for optimization.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and potassium carbonate (3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Seal the flask with a rubber septum and connect it to a vacuum/inert gas manifold.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure a completely inert atmosphere.[12]
-
Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 0.1 M concentration relative to the pyridine substrate).[6]
Reaction Execution:
-
Place the flask in a preheated oil bath set to 90-100 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[6]
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[11]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[12]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[13]
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the pure 4-amino-3,5-diarylpyridine product.[13]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General scheme for the Suzuki coupling of this compound.
// Edges A -> B -> C -> D -> E -> F; F -> G [lhead=cluster_workup]; G -> H -> I -> J -> K -> L; } caption [label="Experimental workflow for a typical Suzuki coupling reaction.", shape=plaintext, fontname="Arial", fontsize=12];
Caption: Experimental workflow for a typical Suzuki coupling reaction.[11]
// Reactants and Products reactants [shape=plaintext, label="R-X (this compound)"]; reactants -> ox_add [color="#4285F4"]; } caption [label="The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.", shape=plaintext, fontname="Arial", fontsize=12];
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[12][14]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 4-Amino-3,5-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dibromopyridine is a versatile and highly functionalized heterocyclic building block crucial for the synthesis of a wide array of substituted pyridines. Its unique electronic and steric properties, conferred by the presence of an amino group and two bromine atoms on the pyridine ring, make it an invaluable starting material in medicinal chemistry and drug discovery. The bromine atoms at the 3- and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and data for the synthesis of substituted pyridines utilizing this compound as a key intermediate. The resulting substituted pyridine scaffolds are often found in compounds targeting a range of biological pathways, including those involving kinases and G-protein coupled receptors (GPCRs).
Chemical Properties and Synthesis of this compound
This compound is a white to off-white solid with a molecular weight of 251.91 g/mol . A common laboratory synthesis involves the bromination of 4-aminopyridine using a suitable brominating agent like N-bromosuccinimide (NBS) in a chlorinated solvent.[1]
General Synthetic Protocol for this compound:
To a suspension of 4-aminopyridine (1.0 eq.) in dichloromethane, a solution of N-bromosuccinimide (2.3 eq.) in dichloromethane is added slowly over a period of 1 hour. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[1] A typical yield for this reaction is around 92%.[1]
Applications in the Synthesis of Substituted Pyridines via Cross-Coupling Reactions
The two bromine atoms on the this compound ring serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of substituted pyridines. The regioselectivity of these reactions can often be controlled by carefully selecting the reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl groups. This reaction is widely used in the synthesis of biaryl compounds with potential biological activity.
General Experimental Protocol for Suzuki-Miyaura Coupling:
In an inert atmosphere, this compound (1.0 eq.), an arylboronic acid (1.1 to 2.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.) are combined in a suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DMF). The reaction mixture is heated (typically between 80-120 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Representative Data for Suzuki-Miyaura Coupling of Brominated Aminopyridines:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 |
| 3 | 3-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 20 | 82 |
| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 22 | 70 |
Note: The data in this table is representative and adapted from Suzuki coupling reactions of analogous brominated aminopyridines. Actual yields with this compound may vary and require optimization.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between the pyridine ring and terminal alkynes, leading to the synthesis of alkynyl-substituted pyridines. These products can serve as precursors for further transformations or as final products with interesting biological properties.
General Experimental Protocol for Sonogashira Coupling:
In a degassed solvent (e.g., DMF or a mixture of THF and triethylamine), this compound (1.0 eq.), a terminal alkyne (1.1 to 2.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (typically 2-5 mol%), a copper(I) co-catalyst like CuI (typically 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are combined. The reaction is stirred at room temperature or heated (e.g., up to 100 °C) under an inert atmosphere until completion. The reaction mixture is then worked up by quenching with an aqueous solution, followed by extraction with an organic solvent. The crude product is purified by column chromatography.
Representative Data for Sonogashira Coupling of Brominated Aminopyridines:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 4 | 3-Ethynylthiophene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89 |
| 5 | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89 |
Note: This data is adapted from Sonogashira coupling of 2-amino-3-bromopyridines and serves as a representative example.[2][3] Reaction conditions and yields for this compound may require optimization.
Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 3- and/or 5-positions of the pyridine ring. This reaction is instrumental in synthesizing aminopyridine derivatives, which are common motifs in pharmacologically active compounds.
General Experimental Protocol for Buchwald-Hartwig Amination:
An oven-dried reaction vessel is charged with this compound (1.0 eq.), a palladium precatalyst and a suitable phosphine ligand (e.g., Pd₂(dba)₃ with Xantphos or a pre-formed catalyst), and a strong base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃, 1.4-2.5 eq.). The vessel is evacuated and backfilled with an inert gas. The amine (1.2-1.5 eq.) and an anhydrous solvent (e.g., toluene or 1,4-dioxane) are then added. The reaction mixture is heated (typically 80-110 °C) with stirring for several hours. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Bromopyridines:
| Entry | Amine | Pd Source/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 16 | 85 |
| 2 | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| 3 | n-Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 82 |
| 4 | Piperidine | PdCl₂(dppf) | NaOt-Bu | Toluene | 90 | 12 | 90 |
| 5 | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 75 |
Note: The data presented is representative of Buchwald-Hartwig aminations on various bromopyridines. Specific conditions and yields for this compound may differ and require optimization.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Biological Relevance of Substituted Pyridines
Substituted pyridines derived from this compound are scaffolds for a variety of biologically active molecules, including kinase inhibitors and GPCR ligands.
Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted pyridine core that can interact with the ATP-binding site of the kinase. The ability to introduce a variety of substituents at the 3- and 5-positions of the 4-aminopyridine scaffold allows for the fine-tuning of inhibitor potency and selectivity.
PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Substituted pyridines have been developed as inhibitors of key kinases in this pathway, such as PI3K and Akt.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of substituted pyridines.[1][4][5][6][7]
EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/RAF/MAPK and PI3K/Akt pathways, leading to cell proliferation. Aberrant EGFR signaling is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the inhibitory action of substituted pyridines.[8][9][10][11][12]
GPCR Ligand Synthesis
Substituted pyridines are also prevalent in ligands for G-protein coupled receptors (GPCRs), such as adenosine receptors. These receptors are involved in a multitude of physiological processes, and their modulation can have therapeutic effects in various diseases.
Adenosine Kinase and Adenosine Receptor Signaling:
Adenosine kinase (ADK) is a key enzyme that regulates the intracellular and extracellular concentrations of adenosine. Adenosine, in turn, activates adenosine receptors (A₁, A₂A, A₂B, and A₃), which are GPCRs that modulate downstream signaling cascades, often involving adenylyl cyclase and cAMP. Inhibitors of ADK can increase adenosine levels, leading to enhanced adenosine receptor signaling.
Caption: Adenosine receptor signaling and the role of adenosine kinase (ADK) as a target for substituted pyridine inhibitors.[13][14][15][16][17]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyridines. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient and modular construction of complex pyridine derivatives. These compounds are of significant interest to the pharmaceutical industry due to their potential to modulate the activity of key biological targets, including kinases and GPCRs, which are implicated in numerous diseases. The protocols and data presented herein provide a foundation for the further exploration and utilization of this compound in drug discovery and development programs.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. cusabio.com [cusabio.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Dynamic Regulation of the Adenosine Kinase Gene during Early Postnatal Brain Development and Maturation [frontiersin.org]
- 16. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 17. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-3,5-dibromopyridine in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dibromopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the presence of two bromine atoms and an amino group on a pyridine core, provide a reactive scaffold for a diverse range of synthetic transformations. This allows for the construction of complex molecular architectures, making it a valuable starting material for the synthesis of various biologically active compounds. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the development of therapeutic agents, with a particular focus on kinase inhibitors.
Key Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, including:
-
Kinase Inhibitors: The pyridine and fused pyridopyrimidine scaffolds derived from this starting material are central to the development of inhibitors for various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Adenosine Kinase (AK), which are implicated in cancer and inflammatory diseases.[1][2]
-
Anticancer Agents: Its derivatives have been explored for their potential as anticancer agents due to their ability to be elaborated into structures that can interact with various biological targets involved in cancer progression.[1]
-
Antimicrobial Compounds: The pyridine moiety is a common feature in many antimicrobial drugs, and this compound provides a convenient entry point for the synthesis of novel antimicrobial agents.[1]
-
Agrochemicals: Beyond pharmaceuticals, this compound is also utilized in the development of new pesticides and herbicides.[1]
The bromine atoms at the 3 and 5 positions are particularly useful as they allow for selective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 4-aminopyridine.
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Suspend 4-aminopyridine (1.0 eq.) in dichloromethane (DCM).
-
Slowly add a solution of N-bromosuccinimide (NBS) (2.3 eq.) in DCM to the suspension over a period of 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a solid.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the functionalization of this compound via a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl substituent at one of the bromine-bearing positions.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (5 mol%), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 5-aryl-4-amino-3-bromopyridine derivative.
Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidine Core
This generalized protocol describes the construction of a pyrido[2,3-d]pyrimidine scaffold, a common core in many kinase inhibitors, starting from a functionalized 4-aminopyrimidine derivative which can be conceptually derived from this compound.
Materials:
-
4-Amino-5-cyanopyrimidine derivative
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve the 4-amino-5-cyanopyrimidine derivative (1.0 eq.) and guanidine hydrochloride (1.5 eq.) in ethanol.
-
Add a solution of sodium ethoxide in ethanol (2.0 eq.) to the mixture.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 2,4-diaminopyrido[2,3-d]pyrimidine derivative.
Quantitative Data
The following tables summarize the biological activity of various kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, which can be synthesized using methodologies involving precursors like this compound.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against EGFR
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| 1 | EGFRwt | 0.093 | - | [2] |
| 1 | EGFRT790M | 0.174 | - | [2] |
| B1 | EGFR L858R/T790M | 0.013 | - | [4] |
| B1 | H1975 | 0.087 | - | [4] |
| 4c | EGFRwt | - | A549 | [5] |
| 4c | - | 0.56 | PC-3 | [5] |
| 4c | - | 2.46 | HepG2 | [5] |
| 4c | - | 2.21 | - | [5] |
Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Other Kinases and Cancer Cell Lines
| Compound ID | Target/Cell Line | IC₅₀ (nM) | Reference |
| 4 | PIM-1 Kinase | 11.4 | [1] |
| 10 | PIM-1 Kinase | 17.2 | [1] |
| 4 | MCF-7 | 570 | [1] |
| 11 | MCF-7 | 1310 | [1] |
| 4 | HepG2 | 1130 | [1] |
| 11 | HepG2 | 990 | [1] |
Table 3: Preliminary Pharmacokinetic Data of a Pyrido[2,3-d]pyrimidine Derivative
| Compound | Route | Dose (mg/kg) | Tmax (h) | Bioavailability (%) | Reference |
| MD-39-AM | Oral | 6-24 | < 1 | ~90 | [6] |
Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Role of Adenosine Kinase in regulating adenosine levels and its inhibition.
Experimental Workflows
Caption: A potential synthetic workflow for kinase inhibitors from this compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of reactive handles allows for the efficient construction of complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine scaffold found in numerous kinase inhibitors. The provided protocols and data serve as a starting point for researchers to explore the rich chemistry of this compound and to design and synthesize novel therapeutic agents for a range of diseases. Further exploration of cross-coupling methodologies and cyclization strategies will undoubtedly continue to expand the utility of this important synthetic intermediate in drug discovery.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of 4-Amino-3,5-dibromopyridine in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 4-Amino-3,5-dibromopyridine as a key building block in the development of novel agrochemicals. While specific, commercialized agrochemicals directly synthesized from this intermediate are not extensively documented in publicly available literature, its chemical structure lends itself to the creation of potent fungicidal and herbicidal compounds. This document outlines the synthesis of the core intermediate, proposes synthetic pathways to promising agrochemical classes, and provides detailed, illustrative experimental protocols.
Introduction to this compound in Agrochemical Design
This compound is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its unique substitution pattern, featuring an amino group and two bromine atoms, provides multiple reactive sites for further chemical elaboration. The pyridine core is a well-established scaffold in a wide range of successful agrochemicals, and the presence of bromine atoms allows for the introduction of diverse functionalities through cross-coupling reactions. The amino group can be readily converted into other functional groups or used as a handle for constructing amide or urea linkages, which are common toxophores in modern pesticides.
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 4-aminopyridine. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
A suspension of 4-aminopyridine (1.0 eq.) is prepared in dichloromethane (DCM).
-
A solution of N-bromosuccinimide (NBS) (2.3 eq.) in dichloromethane is added slowly to the 4-aminopyridine suspension over a period of 1 hour at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue, a mixture of the product and succinimide, is purified by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent system.
-
The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a solid.[2]
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-Aminopyridine | [2] |
| Reagent | N-Bromosuccinimide (NBS) | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Reaction Time | 24 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Purification Method | Silica Gel Column Chromatography | [2] |
| Typical Yield | 92% | [2] |
| Physical Appearance | Colorless solid | [2] |
| Melting Point | 163-167 °C | [2] |
Proposed Agrochemical Synthesis Pathways from this compound
The structure of this compound is well-suited for the synthesis of various classes of agrochemicals. The bromine atoms can be readily displaced via cross-coupling reactions, and the amino group can be derivatized. Below are two illustrative synthetic pathways to potential agrochemical candidates.
Pathway A: Synthesis of a Hypothetical Pyridine Carboxamide Fungicide via Suzuki-Miyaura Coupling
Pyridine carboxamides are a known class of fungicides that often act as succinate dehydrogenase inhibitors (SDHIs). The following is a proposed synthesis of a novel pyridine carboxamide derivative.
References
Application Notes and Protocols: Derivatization of the Amino Group in 4-Amino-3,5-dibromopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Amino-3,5-dibromopyridine is a valuable heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core with an amino group and two bromine atoms, offers multiple reactive sites for synthetic modification. The primary amino group at the C4 position is a particularly useful handle for introducing diverse functionalities through various chemical transformations. This document provides detailed protocols for several key derivatization reactions of this amino group, including N-acylation, N-alkylation, diazotization-substitution, and N-arylation.
Key Derivatization Strategies
The derivatization of the 4-amino group can be achieved through several reliable synthetic routes. The choice of method depends on the desired final product and the compatibility of other functional groups. Below are protocols for four common and effective strategies.
N-Acylation: Synthesis of N-(3,5-dibromopyridin-4-yl)amides
N-acylation is a fundamental transformation that converts the primary amino group into an amide. This is typically achieved by reacting the aminopyridine with an acylating agent such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Argon), add a suitable base (e.g., Triethylamine or Pyridine, 1.2 eq.).
-
Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., Acetyl chloride or Benzoyl chloride, 1.1 eq.) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.
N-Alkylation: Synthesis of N-Alkyl-3,5-dibromopyridin-4-amines
N-alkylation introduces an alkyl group onto the amino nitrogen. This reaction is commonly performed using an alkyl halide in the presence of a base to facilitate the nucleophilic substitution.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), a non-nucleophilic base (e.g., Potassium carbonate or Cesium carbonate, 2.0 eq.), and a polar aprotic solvent such as Dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., Iodomethane or Benzyl bromide, 1.1 eq.) to the suspension.
-
Reaction: Heat the mixture to a temperature between 60-100 °C and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.
Diazotization-Substitution: Synthesis of 3,5-Dibromo-4-iodopyridine
The amino group can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently replaced by a variety of nucleophiles. The Sandmeyer-type reaction to introduce an iodine atom is a particularly high-yielding transformation.[2]
Experimental Protocol:
-
Diazotization: Dissolve this compound (1.0 eq.) in a solution of 40% sulfuric acid at 15 °C. Cool the mixture to 0-3 °C using an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 3 °C. Stir for an additional 15 minutes.[2]
-
Substitution: Prepare a separate solution of potassium iodide (1.0 eq.) in saturated water. Simultaneously, add the diazonium salt solution and the potassium iodide solution dropwise to a reaction vessel containing a 30% sulfuric acid solution of cuprous iodide (0.5 eq.) while maintaining the temperature at 0-5 °C.[2]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C until nitrogen gas evolution ceases.[2]
-
Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution). Extract the product with an organic solvent like dichloromethane. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from n-hexane to yield the final product.[2]
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the amino group with aryl halides.[3][4] This reaction requires a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-10 mol%), and a base (e.g., Sodium tert-butoxide or Cesium carbonate, 1.4 eq.).[5]
-
Addition of Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C for 12-24 hours.[5][6]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with an organic solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the derivatization of this compound. Yields can vary based on the specific substrate and reaction conditions used.
| Derivatization Method | Reagents | Product Type | Typical Yield (%) | Reference |
| N-Acylation | Acetyl Chloride, Pyridine | N-(3,5-dibromopyridin-4-yl)acetamide | 70-95% | General Method |
| N-Alkylation | Benzyl Bromide, K₂CO₃ | N-benzyl-3,5-dibromopyridin-4-amine | 60-85% | Analogous to[7] |
| Diazotization | NaNO₂, H₂SO₄, KI, CuI | 3,5-Dibromo-4-iodopyridine | 65-83% | [2] |
| N-Arylation | Aryl Bromide, Pd₂(dba)₃, BINAP, NaOtBu | N-aryl-3,5-dibromopyridin-4-amine | 50-80% | General Method[5] |
Visualizations
Caption: General workflow for derivatization reactions.
Caption: Key derivatization pathways for the amino group.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dibromopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-donating amino group and two leaving groups (bromine atoms) on an electron-deficient pyridine ring, allows for a rich variety of subsequent chemical transformations. The primary reactions of this scaffold are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which enable the synthesis of a diverse library of 3,4,5-trisubstituted pyridines. These derivatives are key components in the development of various therapeutic agents.
This document provides detailed application notes and experimental protocols for the key reactions of this compound, including SNAr with various nucleophiles and palladium-catalyzed cross-coupling reactions.
Chemical Reactivity Overview
The reactivity of this compound is governed by the electronic properties of the pyridine ring and its substituents. The pyridine nitrogen atom acts as an electron-withdrawing group, making the ring susceptible to nucleophilic attack. The two bromine atoms at positions 3 and 5 are good leaving groups. The amino group at the 4-position is a strong electron-donating group, which can modulate the reactivity of the ring. Generally, the introduction of one electron-donating nucleophile deactivates the ring towards a second substitution, often allowing for selective mono-substitution under controlled conditions.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions on this compound provide a direct method for introducing a variety of functional groups at the 3- and/or 5-positions. The choice of nucleophile, solvent, base, and reaction conditions (conventional heating vs. microwave irradiation) can influence the reaction outcome and selectivity.
Substitution with N-Nucleophiles (Amination)
The reaction with primary and secondary amines is a common method to introduce new amino substituents. Microwave-assisted synthesis has been shown to be particularly effective for these transformations, offering reduced reaction times and often improved yields. Based on studies with the closely related 3,5-dibromopyridine, using an excess of the amine nucleophile can favor the formation of the mono-substituted product. The introduction of the first electron-donating amino group deactivates the pyridine ring towards further SNAr, thus preventing the formation of the di-substituted by-product under these conditions.[1]
General Experimental Protocol (Adapted from reactions on 3,5-dibromopyridine):
-
To an 80 mL microwave reaction vessel, add this compound (1.0 eq.), the desired amine (e.g., morpholine, pyrrolidine) (10.0 eq.), 1-methyl-2-pyrrolidinone (NMP) (2 mL/mmol of pyridine), and toluene (4 mL/mmol of pyridine).[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with a power of 300 watts at 180 °C for 30-60 minutes.[1]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-4-amino-5-(amino)pyridine derivative.
Table 1: Representative Data for Microwave-Assisted Amination of Dihalopyridines
| Entry | Dihalopyridine | Amine | Conditions | Product | Yield (%) | Reference |
| 1 | 3,5-Dibromopyridine | Pyrrolidine | MW, 180 °C, 30 min | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 55 | [1] |
| 2 | 3,5-Dibromopyridine | Morpholine | MW, 180 °C, 60 min | 4-(5-Bromopyridin-3-yl)morpholine | 70 | [1] |
| 3 | 3,5-Dibromopyridine | Piperidine | MW, 180 °C, 60 min | 5-Bromo-3-(piperidin-1-yl)pyridine | 65 | [1] |
Note: The data presented is for 3,5-dibromopyridine and serves as a starting point for optimization with this compound.
Substitution with O-Nucleophiles (Alkoxylation)
The synthesis of alkoxy-substituted pyridines can be achieved through the reaction of this compound with alkoxides. These reactions typically require a strong base to generate the alkoxide in situ from the corresponding alcohol.
General Experimental Protocol (Adapted from reactions on 4-chloropyridine):
-
In a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the desired alcohol (e.g., methanol, ethanol) as the solvent.
-
Add a strong base such as sodium metal or sodium hydride (1.2 eq.) portion-wise at 0 °C to generate the sodium alkoxide.
-
Add this compound (1.0 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Substitution with S-Nucleophiles (Thiolation)
The introduction of thioether moieties can be accomplished by reacting this compound with thiols in the presence of a base.
General Experimental Protocol:
-
In a round-bottom flask, dissolve the desired thiol (1.1 eq.) in a suitable aprotic solvent such as DMF or THF.
-
Add a base such as sodium hydride or potassium carbonate (1.2 eq.) and stir for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq.) to the solution.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions offer a broader substrate scope and functional group tolerance compared to traditional SNAr reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction allows for the coupling of this compound with various aryl- or heteroarylboronic acids or esters. Careful control of stoichiometry and reaction conditions may allow for selective mono-arylation.
General Experimental Protocol for Mono-Arylation (Adapted from reactions on 3-amino-5-bromopyridine):
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as 1,4-dioxane/water or toluene/ethanol.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 3-bromo-4-amino-5-arylpyridine.
Table 2: Representative Data for Suzuki Coupling of Bromopyridines
| Entry | Bromopyridine | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85* | [2] |
| 2 | 3,5-Dibromopyridine | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Ethanol | 70-80 (mono) | |
| 3 | 2-Bromo-4-chloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 95 |
*Yield reported for the analogous 5-bromo-2-methylpyridin-3-amine.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a highly versatile method for coupling this compound with a wide range of primary and secondary amines, including anilines and heterocycles. The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields.
General Experimental Protocol (Adapted from standard Buchwald-Hartwig procedures):
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube or reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.2-1.5 eq.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C, stirring until completion (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Section 3: Applications in Drug Discovery
The 4-amino-3,5-disubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous inhibitors of key biological targets. The ability to functionalize the 3- and 5-positions of this compound allows for the synthesis of targeted libraries of compounds for screening and lead optimization.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors of p38 MAP kinase are therefore of great interest for the treatment of inflammatory diseases such as rheumatoid arthritis. Several potent p38 inhibitors are based on a substituted pyridine core.
Rho-kinase (ROCK) Inhibitors
Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a key role in regulating the actin cytoskeleton and are involved in processes like cell contraction, motility, and adhesion.[3] Dysregulation of the Rho/ROCK signaling pathway is implicated in various cardiovascular diseases, including hypertension and glaucoma. Pyridine-based compounds have been successfully developed as potent ROCK inhibitors.[3]
Visualizations
Experimental and Synthetic Logic
Signaling Pathway
References
Application Note and Protocol: Synthesis of 4-Amino-3,5-dibromopyridine and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Amino-3,5-dibromopyridine is a valuable heterocyclic building block in organic synthesis.[1] Its structure, featuring a pyridine core with an amino group and two bromine atoms, serves as a versatile scaffold for creating more complex molecules.[1] This intermediate is particularly significant in the development of pharmaceuticals and agrochemicals, where it can be transformed into a variety of important pyridine derivatives.[1][2] This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization through common cross-coupling reactions.
Synthesis of this compound
A common and effective laboratory method for synthesizing this compound involves the electrophilic bromination of 4-aminopyridine using N-bromosuccinimide (NBS).[2][3]
Experimental Protocol
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, add 4-aminopyridine (1.0 mol) and carbon tetrachloride (900 ml).[3]
-
Initiator Addition: Add azobisisobutyronitrile (AIBN) (0.82g) to the suspension.[3]
-
Bromination: At 20°C, add N-bromosuccinimide (NBS) (2.2 mol) in batches over a period of time.[3]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.[2][3] Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[3]
-
Workup: Upon completion, remove the solvent by distillation under reduced pressure. This will yield a mixture of succinimide and the desired product.[2]
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (1/1) eluent to obtain this compound as a solid.[2]
Quantitative Data Summary
| Reagent/Parameter | Moles/Volume/Condition | Yield (%) | Purity/Observations | Reference |
| 4-Aminopyridine | 1.0 eq (2.0 mmol, 188.2 mg) | 92% | - | [2] |
| N-Bromosuccinimide (NBS) | 2.3 eq (4.6 mmol, 818.7 mg) | - | - | [2] |
| Dichloromethane | 10 mL + 30 mL | - | Solvent | [2] |
| Reaction Time | 24 hours | - | - | [2] |
| Temperature | Room Temperature | - | - | [2] |
| Purification | Silica Gel Chromatography | - | Colorless solid | [2] |
| TLC Rf | 0.62 (hexane/ethyl acetate = 1/1) | - | - | [2] |
| Melting Point | 163-167 °C | - | - | [2] |
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Synthesis of this compound Derivatives
The bromine atoms on the pyridine ring are excellent handles for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples organohalides with boronic acids to form carbon-carbon bonds.[4] This is a powerful tool for synthesizing biaryl compounds.[5]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.[6]
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture with stirring (e.g., to 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| p-Bromobenzaldehyde | Phenylboronic acid | 4-AAP–Pd(II) (0.3 mol %) | K₂CO₃ | Ethanol | 95 | [6] |
| 4-Amino-3,5-dichloropyridazine | 2-Fluoro-4-trifluoromethylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 67 | [7] |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][9]
-
Reaction Setup: In an oven-dried reaction tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., BINAP, XPhos, 0.02-0.04 eq), and a base (e.g., NaOtBu, K₃PO₄, 1.2-1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.3 eq).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Heat the reaction mixture with stirring (e.g., to 80-110 °C) for the required time (typically 1-24 hours).
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the residue by column chromatography to yield the aminated product.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3,5-Dibromopyridine | Pyrrolidine | None (Microwave) | None | Toluene/NMP | 55 | [10] |
| 3,5-Dibromopyridine | Piperidine | Pd₂(dba)₃/BINAP | t-BuONa | - | - | [10] |
Derivatization Pathways
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 84539-34-4 [chemicalbook.com]
- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes: 4-Amino-3,5-dibromopyridine as a Versatile Intermediate in the Synthesis of Marine Alkaloid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Amino-3,5-dibromopyridine is a highly functionalized heterocyclic building block with significant potential in the synthesis of complex natural products and their analogs. Its pyridine core, substituted with an amino group and two bromine atoms, offers multiple reaction sites for diversification, making it an attractive starting material for the construction of novel molecular architectures with potential therapeutic applications. This document outlines the utility of this compound as an intermediate in the synthesis of analogs of marine alkaloids, with a focus on a proposed synthetic route to a key fragment of a Dragmacidin D analog.
The Dragmacidin family of marine alkaloids, isolated from deep-water sponges, has garnered considerable attention due to their interesting biological activities, including the inhibition of serine/threonine protein phosphatases, which are implicated in neurodegenerative diseases and cancer.[1][2] The synthesis of these complex molecules often relies on modern cross-coupling methodologies on halogenated heterocyclic cores.[3]
Data Presentation: Properties and Reactions of this compound
The following table summarizes key properties and synthetic transformations of this compound.
| Property/Reaction | Data | Reference(s) |
| Molecular Formula | C₅H₄Br₂N₂ | [4] |
| Molecular Weight | 251.91 g/mol | [4] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 165-170 °C | [4] |
| Synthesis Yield | 92% (from 4-aminopyridine) | [4] |
| Key Spectroscopic Data | ¹H NMR (300 MHz, CDCl₃) δ 8.31 (2H, s), 5.06 (2H, s) | [4] |
| Solubility | Soluble in dichloromethane, ethyl acetate | [4] |
| Reactivity | The bromine atoms are susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and the amino group can be further functionalized. | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-aminopyridine.
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Suspend 4-aminopyridine (1.0 eq.) in dichloromethane.
-
Slowly add a solution of N-bromosuccinimide (2.3 eq.) in dichloromethane to the suspension over 1 hour.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (1:1) mobile phase to yield this compound as a colorless solid.[4]
Quantitative Data:
Protocol 2: Proposed Sonogashira Coupling for a Dragmacidin D Analog Fragment
This protocol outlines a proposed synthetic step for a key fragment of a Dragmacidin D analog, starting from this compound. This reaction would install an alkyne moiety, a common precursor in natural product synthesis.
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a degassed solution of this compound (1.0 eq.) in a mixture of DMF and triethylamine, add Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and CuI (0.1 eq.).
-
Add trimethylsilylacetylene (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography to yield the desired mono-alkynylated product.
Expected Outcome: This reaction is expected to yield 4-amino-3-bromo-5-((trimethylsilyl)ethynyl)pyridine. The regioselectivity of the mono-coupling can be influenced by steric and electronic factors. Further optimization of reaction conditions may be required.
Mandatory Visualizations
Proposed Synthetic Workflow for a Dragmacidin D Analog Fragment
The following diagram illustrates a proposed synthetic pathway for a key building block of a Dragmacidin D analog, starting from this compound.
Caption: Proposed synthesis of a Dragmacidin D analog fragment.
Signaling Pathway Inhibition by Dragmacidin D
Dragmacidin D is a potent inhibitor of serine/threonine protein phosphatases, such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[2] These phosphatases play crucial roles in various cellular signaling pathways, and their inhibition can lead to anticancer effects. The diagram below illustrates the general mechanism of action.
Caption: Inhibition of protein phosphatases by Dragmacidin D.
Conclusion: this compound serves as a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The protocols and proposed synthetic strategies outlined in these application notes demonstrate its potential for creating analogs of marine natural products like Dragmacidin D. The ability to perform selective cross-coupling reactions at the bromine positions allows for the introduction of diverse functionalities, paving the way for the development of novel therapeutic agents. Further exploration of the reactivity of this intermediate is warranted to expand its application in medicinal chemistry and drug discovery.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Amino-3,5-dibromopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient synthesis of 4-Amino-3,5-dibromopyridine analogs utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control. These halogenated aminopyridine scaffolds are valuable intermediates in medicinal chemistry, serving as key building blocks for the development of potent kinase inhibitors and other pharmaceutically active compounds.
Introduction
4-Amino-3,5-dihalopyridines are a critical structural motif in the design of therapeutic agents. The strategic placement of the amino group and halogen atoms allows for subsequent functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] Microwave-assisted synthesis provides a rapid and efficient route to these valuable compounds via nucleophilic aromatic substitution (SNAr) of trihalopyridines.[2]
Applications in Drug Discovery
The 4-aminopyridine core is a well-established pharmacophore in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] Analogs of this compound have shown potential as inhibitors of various kinases, including Janus kinases (JAKs), Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), and Nek2.[3][5][6] By blocking the activity of these kinases, these compounds can modulate downstream signaling pathways, such as the JAK-STAT pathway, which is critical for cytokine signaling involved in autoimmune diseases.[3]
Experimental Protocols
The following protocols are based on established microwave-assisted procedures for the synthesis of 4-amino-3,5-dihalopyridines and can be adapted for the synthesis of this compound analogs from 3,4,5-tribromopyridine.
General Protocol for Microwave-Assisted SNAr Reaction
This general procedure details the synthesis of this compound analogs through the reaction of 3,4,5-tribromopyridine with various primary and secondary amines.
Materials:
-
3,4,5-tribromopyridine
-
Amine (e.g., morpholine, aniline, pyrrolidine, piperidine, N-methylpiperazine, dimethylamine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
N-methylpyrrolidone (NMP) or other suitable high-boiling polar aprotic solvent
-
Microwave reactor (e.g., Biotage Initiator)
-
Microwave reaction vials (2-5 mL) with caps
-
Magnetic stir bars
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add 3,4,5-tribromopyridine (1.0 eq).
-
Add the desired amine (1.1-2.0 eq) and a suitable base such as triethylamine (2.0 eq).
-
Add a high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP), to achieve a suitable concentration.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a specified temperature and time (see Table 1 for examples).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound analog.
Example Protocol: Synthesis of 4-(3,5-Dibromopyridin-4-yl)morpholine
Procedure:
-
To a solution of 3,4,5-tribromopyridine (e.g., 85 mg, 0.27 mmol) in NMP (1.5 mL) in a microwave vial, add morpholine (1.1 eq, 26 µL, 0.30 mmol) and triethylamine (2.0 eq, 76 µL, 0.54 mmol).
-
Heat the mixture in a microwave reactor at 220°C for 60 minutes.
-
After cooling to room temperature, pour the mixture into a saturated solution of sodium hydrogen carbonate (25 mL) and extract with EtOAc (2 x 25 mL).
-
Wash the combined organic extracts with water (25 mL) and brine (25 mL), dry over MgSO4, and concentrate under reduced pressure to yield the product.
Example Protocol: Synthesis of 3,5-Dibromo-N-phenylpyridin-4-amine
Procedure:
-
To a solution of 3,4,5-tribromopyridine (e.g., 85 mg, 0.27 mmol) in NMP (1.5 mL) in a microwave vial, add aniline (2.0 eq, 52 mg, 0.55 mmol) and triethylamine (2.0 eq, 76 µL, 0.54 mmol).
-
Heat the mixture in a microwave reactor at 250°C for 60 minutes.
-
After cooling to room temperature, pour the mixture into a saturated solution of sodium hydrogen carbonate (25 mL) and extract with EtOAc (2 x 25 mL).
-
Wash the combined organic extracts with water (25 mL) and brine (25 mL), dry over MgSO4, and concentrate under reduced pressure to yield the product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of 4-amino-3,5-dihalopyridine analogs. These conditions can be used as a starting point for the optimization of the synthesis of this compound analogs.
Table 1: Microwave-Assisted Synthesis of 4-Amino-3,5-dichloropyridine Analogs with Cyclic and Acyclic Amines
| Entry | Amine | Product | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | 4-(3,5-Dichloropyridin-4-yl)morpholine | 220 | 60 | 99 |
| 2 | Pyrrolidine | 4-(3,5-Dichloropyridin-4-yl)pyrrolidine | 220 | 60 | 77 |
| 3 | Piperidine | 4-(3,5-Dichloropyridin-4-yl)piperidine | 220 | 60 | 84 |
| 4 | N-Methylpiperazine | 1-(3,5-Dichloropyridin-4-yl)-4-methylpiperazine | 220 | 60 | 67 |
| 5 | Dimethylamine | 3,5-Dichloro-N,N-dimethylpyridin-4-amine | 220 | 60 | 67 |
Table 2: Microwave-Assisted Synthesis of 4-Anilino-3,5-dichloropyridine Analogs
| Entry | Amine | Product | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | 3,5-Dichloro-N-phenylpyridin-4-amine | 250 | 60 | 91 |
| 2 | 4-Fluoroaniline | 3,5-Dichloro-N-(4-fluorophenyl)pyridin-4-amine | 250 | 60 | 85 |
| 3 | 4-Methoxyaniline | 3,5-Dichloro-N-(4-methoxyphenyl)pyridin-4-amine | 250 | 60 | 78 |
| 4 | 2-Aminopyridine | N-(3,5-Dichloropyridin-4-yl)pyridin-2-amine | 250 | 120 | 55 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound analogs.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway
The diagram below represents a simplified signaling pathway that can be targeted by 4-aminopyridine-based kinase inhibitors, such as analogs of this compound. The example shown is the JAK-STAT pathway, which is crucial in immune responses.
Caption: Inhibition of the JAK-STAT signaling pathway.
References
- 1. 4-Amino-3,5-dichloro-2,6-difluoropyridine | RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. | Semantic Scholar [semanticscholar.org]
- 6. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-3,5-dibromopyridine by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Amino-3,5-dibromopyridine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel (230-400 mesh). Due to the basic nature of the pyridine nitrogen, interactions with acidic silanol groups on the silica surface can occur, potentially leading to peak tailing.[1][2]
Q2: Which mobile phase system is recommended for the column chromatography of this compound?
A2: A common and effective mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[3] The polarity of the eluent should be optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4] A 1:1 mixture of hexane/ethyl acetate has been successfully used.[3]
Q3: My purified this compound shows significant peak tailing in analysis. What is the cause and how can I prevent it?
A3: Peak tailing is a common issue when purifying basic compounds like pyridines on silica gel.[1] It is primarily caused by strong interactions between the basic nitrogen of your compound and acidic silanol groups on the silica surface.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[5] This will neutralize the acidic sites on the silica gel and improve peak shape.
Q4: I am experiencing low recovery of my compound after column chromatography. What are the possible reasons?
A4: Low recovery can be due to several factors. The compound may be irreversibly adsorbed onto the silica gel, especially if it is unstable on silica.[2] It is also possible that the compound is highly polar and requires a much more polar eluent to be completely eluted from the column.[5] Ensure that you have flushed the column with a sufficiently polar solvent at the end of the purification. Another possibility is that the fractions containing the product are too dilute to be detected easily; try concentrating the fractions before analysis.[2]
Q5: How can I improve the separation of this compound from closely eluting impurities?
A5: To improve separation, you can try using a shallower solvent gradient during elution, meaning you increase the polarity of the mobile phase more slowly.[6] Alternatively, you can try a different solvent system with different selectivity. If these adjustments do not provide adequate separation, consider using a different stationary phase, such as alumina, or a more advanced technique like preparative HPLC.[6]
Experimental Protocol: Silica Gel Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Mobile Phase and TLC Analysis:
-
Prepare a mixture of hexane and ethyl acetate. A starting point is a 1:1 (v/v) mixture.[3]
-
Perform a TLC analysis of your crude material to determine the optimal solvent composition. The ideal eluent will give an Rf value of approximately 0.2-0.4 for this compound.[4]
2. Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material you need to purify.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles. Gently tap the column to help the silica settle.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[7]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the solution to the top of the column with a pipette.[8]
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]
4. Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase.
-
Collect fractions in an ordered manner (e.g., in test tubes in a rack).
-
Monitor the elution of your compound by performing TLC on the collected fractions.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound, as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid product.
Data Presentation
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [3] |
| Mobile Phase | Hexane/Ethyl Acetate (1:1) | [3] |
| Retention Factor (Rf) | 0.62 | [3] |
| Reported Yield | 92% | [3] |
| Purity | >95% | [9] |
| Appearance | White to light yellow solid | [3][10] |
| Molecular Weight | 251.91 g/mol | [9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Strong interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. | - Add a basic modifier like triethylamine (0.1-1%) to the eluent.- Use end-capped or deactivated silica gel. |
| Co-elution of Impurities | The polarity of the product and impurities are very similar. | - Use a shallower solvent gradient during elution.- Try a different solvent system.- Consider using a different stationary phase like alumina.[6] |
| No Elution of Compound | - The mobile phase is not polar enough.- The compound has decomposed on the column. | - Gradually increase the polarity of the mobile phase.- Check the stability of your compound on a small amount of silica before running the column.[2] |
| Low Recovery | - Irreversible adsorption to the silica.- Compound is too polar and has not eluted completely.- Fractions are too dilute for detection. | - Flush the column with a highly polar solvent (e.g., methanol) at the end.- Concentrate the collected fractions before analysis.[2] |
| Cracked or Channeled Silica Bed | - Improper packing of the column.- The column ran dry. | - Ensure the silica gel is packed as a uniform slurry.- Always maintain a solvent level above the silica bed. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Chromatography [chem.rochester.edu]
- 3. This compound | 84539-34-4 [chemicalbook.com]
- 4. Home Page [chem.ualberta.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 10. This compound, 5G | Labscoop [labscoop.com]
Technical Support Center: Recrystallization of 4-Amino-3,5-dibromopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4-Amino-3,5-dibromopyridine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why are no crystals forming, even after the solution has cooled?
A: This is a common issue that can be attributed to several factors:
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit at that temperature. To induce crystallization, try scratching the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass will provide nucleation sites for crystal growth.
-
Excess Solvent: Too much solvent may have been used, preventing the solution from reaching the necessary saturation point for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Purity of the Compound: Highly impure material can sometimes inhibit crystallization. If the crude product contains significant amounts of impurities, a preliminary purification step, such as passing it through a short plug of silica gel, may be necessary.
Q2: The recrystallized product yield is very low. What are the likely causes?
A: A low recovery of the final product can result from several experimental parameters:
-
Excessive Solvent Use: Using a large excess of the recrystallization solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel, leading to loss of material. To prevent this, preheat the filtration apparatus with hot solvent before filtering the solution.
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled to maximize crystal formation. Placing the flask in an ice bath after it has cooled to room temperature can improve the yield.
Q3: The product "oils out" instead of forming crystals. How can this be resolved?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (in this case, ethyl acetate) to ensure the compound remains in solution at a slightly lower temperature.
-
Slow Cooling: Allow the solution to cool down slowly. Insulating the flask can help to promote the formation of well-defined crystals instead of an oil.
Q4: The resulting crystals are discolored. How can I obtain a colorless product?
A: Discoloration is typically due to the presence of colored impurities.
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.
-
Avoid Overheating: Prolonged heating or heating at excessively high temperatures can sometimes lead to decomposition of the compound, resulting in discoloration.
Quantitative Data
The selection of an appropriate solvent system is critical for successful recrystallization. The following table summarizes the properties of solvents relevant to the recrystallization of this compound.
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Suitability as "Good" Solvent | Suitability as "Poor" Solvent |
| Ethyl Acetate / Petroleum Ether | 1:15 | ~40-60 | Good (Ethyl Acetate) | Good (Petroleum Ether) |
Note: The boiling point of the solvent mixture is an approximation and will depend on the specific boiling range of the petroleum ether used.
Experimental Protocol
This protocol details a method for the recrystallization of this compound using an ethyl acetate and petroleum ether solvent system.[1]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Petroleum ether (boiling range 40-60 °C)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 2-3 mL of ethyl acetate. Gently heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Addition of Anti-solvent: While the ethyl acetate solution is still warm, slowly add petroleum ether (approximately 15 times the volume of ethyl acetate used) with continuous swirling. The solution will become cloudy, indicating the initiation of precipitation.
-
Heating to Clarity: Gently reheat the mixture until the solution becomes clear again. This ensures that the crystallization process begins from a saturated solution at a slightly elevated temperature, which often leads to the formation of better crystals.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize the yield of crystals, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of pure this compound is in the range of 165-170 °C.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Removal of 2-amino-3,5-dibromopyridine Impurity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of 2-amino-3,5-dibromopyridine, a common impurity encountered during the synthesis of various pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is 2-amino-3,5-dibromopyridine a common impurity?
A1: 2-amino-3,5-dibromopyridine typically forms as a byproduct due to over-bromination of 2-aminopyridine during electrophilic substitution reactions.[1][2] Controlling the stoichiometry of the brominating agent and the reaction conditions is crucial to minimize its formation.[1][2]
Q2: What are the most common methods to remove this impurity?
A2: The primary methods for removing 2-amino-3,5-dibromopyridine are:
-
Washing with a selective solvent: This is a quick method for removing small amounts of the impurity.[1]
-
Recrystallization: This method is effective for achieving higher purity.
-
Column Chromatography: This is the recommended method when very high purity is required, or other methods fail.[1]
Q3: How do I choose the best purification method?
A3: The choice of method depends on the level of impurity, the desired final purity, and the scale of your reaction.[1] For a quick decision-making guide, refer to the workflow diagram below.
Troubleshooting Guides
Issue 1: Low Recovery After Washing with Petroleum Ether
| Possible Cause | Recommended Solution |
| The desired product has some solubility in the hot solvent. | Use the minimum amount of hot petroleum ether necessary for effective washing. Ensure the solvent is not boiling too vigorously.[1] |
| Premature precipitation of the desired product during hot filtration. | Ensure the filtration apparatus (Buchner funnel, filter flask) is pre-heated to prevent the product from crashing out of solution. |
| Incomplete initial reaction, leading to a lower yield of the desired product. | Re-evaluate the initial reaction conditions, including stoichiometry, temperature, and reaction time, to maximize the formation of the target compound. |
Issue 2: "Oiling Out" During Recrystallization
| Possible Cause | Recommended Solution |
| The solute is melting before it dissolves, or the solution is supersaturated. | Add a small amount of additional hot solvent until the oil completely dissolves. Ensure a gradual cooling process to promote crystal formation over oiling.[1] |
| The chosen recrystallization solvent is inappropriate for the compound. | Experiment with different solvent systems. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can sometimes be effective. |
| Presence of significant impurities that lower the melting point of the mixture. | Consider a preliminary purification step, such as washing with a selective solvent, to reduce the impurity load before recrystallization. |
Issue 3: Co-elution of Product and Impurity During Column Chromatography
| Possible Cause | Recommended Solution |
| The polarity of the product and the impurity are very similar. | Use a shallower solvent gradient during elution to improve separation. Consider using a different stationary phase, such as alumina, which may offer different selectivity.[1] |
| The column is overloaded with the crude product. | Reduce the amount of crude material loaded onto the column or use a larger column with more stationary phase. |
| The flow rate is too high. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases, which can enhance separation. |
Data Presentation
The following table summarizes the effectiveness of different purification methods for removing 2-amino-3,5-dibromopyridine.
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield Loss | Key Advantages | Key Disadvantages |
| Washing with Hot Petroleum Ether | Differential solubility | >95% | 5-15% | Fast, simple, and effective for removing minor impurities.[1] | May not be sufficient for high levels of impurity.[1] |
| Recrystallization | Difference in solubility at different temperatures | >98% | 10-30% | Can yield high-purity material. | Higher potential for yield loss compared to washing. |
| Column Chromatography | Differential adsorption to a stationary phase | >99% | 5-20% | Highest level of purity achievable; separates compounds with similar polarities.[1] | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Washing with Hot Petroleum Ether
This protocol is suitable for removing minor amounts of 2-amino-3,5-dibromopyridine.
Materials:
-
Crude product containing the 2-amino-3,5-dibromopyridine impurity
-
Petroleum ether (boiling point range 60-80°C)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a sufficient volume of petroleum ether to form a slurry (approximately 3-5 mL per gram of crude product).[1]
-
Heat the slurry to a gentle boil with stirring for 10-15 minutes.[1]
-
Quickly filter the hot mixture through a Buchner funnel.[1]
-
Wash the collected solid on the filter with a small amount of hot petroleum ether.[1]
-
Repeat the washing process one to two more times for optimal purity.[1]
-
Dry the purified product in a vacuum oven.[1]
Protocol 2: Recrystallization
This method is effective for obtaining a higher purity product.
Materials:
-
Crude product
-
Appropriate recrystallization solvent (e.g., ethanol, benzene)[1][3]
-
Erlenmeyer flask with a reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to reflux with stirring until the solid is completely dissolved.[1]
-
If any insoluble material remains, filter the hot solution.
-
Allow the solution to cool slowly to room temperature to induce crystal formation.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.[1]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals.
Protocol 3: Column Chromatography
This protocol is ideal for achieving the highest possible purity.[1]
Materials:
-
Crude product
-
Silica gel (for column chromatography)
-
Eluent (e.g., a gradient of petroleum ether and ethyl acetate)[1][2]
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry method with the initial, non-polar eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.[1]
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]
-
Collect fractions: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).[1]
-
Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[1]
References
Side reactions in the bromination of 4-aminopyridine to yield 4-Amino-3,5-dibromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3,5-dibromopyridine via the bromination of 4-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the bromination of 4-aminopyridine to this compound?
A1: The most prevalent side products are the result of incomplete bromination. These include the starting material, 4-aminopyridine, and the mono-brominated intermediate, 4-amino-3-bromopyridine. The presence of these impurities is typically due to insufficient brominating agent or suboptimal reaction conditions.
Q2: Can over-bromination occur during this reaction?
A2: While the primary challenge is often achieving complete di-bromination, over-bromination to form tri- or tetra-brominated pyridines is a theoretical possibility, especially with a large excess of the brominating agent or harsh reaction conditions. However, the electron-withdrawing nature of the bromine atoms on the pyridine ring deactivates it towards further electrophilic substitution, making extensive over-bromination less common under controlled conditions.
Q3: Is there a risk of dimerization or other unexpected side reactions?
A3: When using elemental bromine (Br₂) as the brominating agent, a peculiar bromination-dimerization process of 4-aminopyridine has been reported.[1] However, this is less of a concern when using N-bromosuccinimide (NBS), which is a milder and more selective source of electrophilic bromine.
Q4: How can I monitor the progress of the reaction to minimize side products?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot, you can track the consumption of 4-aminopyridine and the formation of the mono- and di-brominated products. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture over time.
Q5: What is the best way to remove the succinimide byproduct after using NBS?
A5: Succinimide, the byproduct of NBS bromination, is water-soluble. A standard aqueous workup is typically sufficient for its removal. Washing the organic reaction mixture with water or a dilute basic solution, such as sodium bicarbonate, will extract the succinimide into the aqueous phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reaction: Presence of starting material (4-aminopyridine) and/or 4-amino-3-bromopyridine in the final product. | 1. Insufficient amount of brominating agent (NBS). 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Ensure at least 2.2-2.3 equivalents of NBS are used for the di-bromination. 2. Increase the reaction time and monitor by TLC until the starting material and mono-bromo intermediate are consumed. 3. While the reaction is often run at room temperature, gentle heating may be required to drive the reaction to completion. |
| Low yield of this compound. | 1. Suboptimal stoichiometry of the brominating agent. 2. Loss of product during workup or purification. 3. Decomposition of the product. | 1. Carefully control the addition of the brominating agent. A slight excess is generally recommended for di-bromination. 2. This compound has moderate polarity. Ensure the appropriate solvent system is used during extraction and column chromatography to prevent product loss. 3. Avoid unnecessarily harsh conditions (e.g., high temperatures, strong acids or bases) during the reaction and workup. |
| Difficulty in separating the product from side products by column chromatography. | 1. The polarity of the product and side products are too similar for the chosen eluent system. | 1. Optimize the solvent system for column chromatography using TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation. For example, a hexane/ethyl acetate gradient is often effective. |
| Presence of succinimide in the final product after purification. | 1. Inefficient aqueous workup. | 1. Perform multiple washes with water or a dilute base. A final wash with brine can help to break emulsions and further remove water-soluble impurities. |
Quantitative Data Summary
The following table summarizes the effect of the stoichiometry of N-bromosuccinimide (NBS) on the product distribution in the bromination of 4-aminopyridine.
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature | Reaction Time | Main Product | Yield | Reference |
| 4-Aminopyridine | NBS (1.05) | Acetonitrile | 0 °C to RT | 24 h | 4-Amino-3-bromopyridine | 91.4% | [2] |
| 4-Aminopyridine | NBS (2.3) | Dichloromethane | RT | 24 h | This compound | 92% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the di-bromination of 4-aminopyridine.[3]
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Suspend 4-aminopyridine (1.0 eq.) in dichloromethane (DCM).
-
Slowly add a solution of N-bromosuccinimide (2.3 eq.) in DCM to the 4-aminopyridine suspension over a period of 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
The residue will contain the product and succinimide. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford this compound as a colorless solid.[3]
Protocol 2: Synthesis of 4-Amino-3-bromopyridine
This protocol is for the selective mono-bromination of 4-aminopyridine.[2]
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-aminopyridine (1.0 eq.) in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq.) in batches at 0 °C. The reaction should be protected from light.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography using a dichloromethane/methanol eluent system to yield 4-amino-3-bromopyridine as a light yellow solid.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for side reactions in the bromination of 4-aminopyridine.
References
Optimizing reaction conditions for 4-Amino-3,5-dibromopyridine synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 4-Amino-3,5-dibromopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? A1: The most frequently cited laboratory method is the electrophilic bromination of 4-aminopyridine using N-bromosuccinimide (NBS) as the brominating agent. This method is known for its high yields and relatively straightforward procedure.[1][2][3]
Q2: Why is N-bromosuccinimide (NBS) preferred over elemental bromine (Br₂)? A2: NBS is a milder and more selective brominating agent than elemental bromine. Its use simplifies handling and helps to control the reaction, minimizing the formation of over-brominated byproducts and peculiar side reactions like dimerization that can occur with Br₂.[4]
Q3: What are the primary impurities I should watch for in this synthesis? A3: The most common impurities are the starting material (4-aminopyridine), the mono-brominated intermediate (4-Amino-3-bromopyridine), and potentially over-brominated species. The formation of these impurities is typically due to incomplete reaction or incorrect stoichiometry of the brominating agent.
Q4: How can I effectively purify the final product? A4: The two most effective purification methods are silica gel column chromatography and recrystallization.[1][2] Column chromatography using a hexane/ethyl acetate solvent system is reported to yield high purity product.[1] Recrystallization from a solvent like n-hexane is also an effective method for purification.[2]
Q5: Are there alternative synthesis routes that do not start from 4-aminopyridine? A5: Yes, an alternative one-step method has been developed that uses pyridine or a pyridine salt as the starting material. This process involves reacting pyridine with an ammonium salt and hydrogen peroxide in a hydrobromic acid solution, offering a potentially more cost-effective route for large-scale production.[5]
Synthesis Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Reagents: N-bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture. 2. Incorrect Stoichiometry: An insufficient amount of NBS will lead to an incomplete reaction. 3. Poor Solvent Quality: Use of wet or impure solvent can interfere with the reaction. | 1. Use Fresh Reagents: Use a fresh bottle of NBS or recrystallize old NBS from water. 2. Verify Stoichiometry: Ensure at least 2.2 equivalents of NBS are used per equivalent of 4-aminopyridine.[2] 3. Use Anhydrous Solvent: Use dry dichloromethane or carbon tetrachloride. |
| Presence of Mono-brominated Impurity | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Insufficient Brominating Agent: The stoichiometry of NBS was too low to achieve di-bromination. | 1. Increase Reaction Time: Extend the reaction time beyond 24 hours and monitor progress using Thin Layer Chromatography (TLC). 2. Optimize NBS amount: Ensure the molar ratio of NBS to 4-aminopyridine is between 2.2 and 2.3 to 1.0.[1][2] |
| Product is an Oily or Gummy Solid | 1. Residual Solvent: Incomplete removal of the reaction solvent (e.g., dichloromethane) or purification eluents. 2. Presence of Succinimide: The succinimide byproduct can be difficult to remove and may cause the product to appear impure. | 1. Thorough Drying: Dry the product under high vacuum for an extended period. 2. Purification: Purify via silica gel column chromatography. Succinimide is more polar and should separate from the desired product. A pre-column wash of the crude mixture might also be effective. |
| Difficulty Purifying by Column Chromatography | 1. Co-elution of Impurities: The polarity of the product and impurities (e.g., mono-bromo intermediate) may be too similar for effective separation. 2. Incorrect Solvent System: The chosen eluent system may not have the optimal polarity. | 1. Use a Shallow Gradient: If using gradient elution, make the gradient shallower to improve separation. 2. Adjust Eluent Polarity: Systematically adjust the ratio of hexane to ethyl acetate. A common starting point is a 1:1 mixture.[1] |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting this compound synthesis.
Experimental Protocols & Data
Method 1: Bromination using N-Bromosuccinimide (NBS)
This is a reliable, high-yield laboratory-scale synthesis.
Protocol:
-
Suspend 4-aminopyridine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve N-bromosuccinimide (2.3 eq.) in DCM.
-
Add the NBS solution to the 4-aminopyridine suspension dropwise over a period of 1 hour at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction's progress by TLC.
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
The resulting residue, a mixture of the product and succinimide, is then purified by silica gel column chromatography.[1]
-
Elute the column with a mixture of hexane and ethyl acetate (e.g., 1:1 ratio) to isolate the pure this compound.[1]
Comparative Data for Synthesis Methods
| Parameter | Method 1: NBS in Dichloromethane | Method 2: NBS in Carbon Tetrachloride | Method 3: One-Step from Pyridine |
| Starting Material | 4-Aminopyridine | 4-Aminopyridine | Pyridine or Pyridine Salt |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | HBr / H₂O₂ |
| Stoichiometry | 1.0 eq. 4-AP, 2.3 eq. NBS[1] | 1.0 eq. 4-AP, 2.2 eq. NBS[2] | 1:1.7:1.5 (Pyridine:HBr:H₂O₂)[5] |
| Solvent | Dichloromethane[1] | Carbon Tetrachloride[2] | HBr Solution[5] |
| Temperature | Room Temperature[1] | Room Temperature[2] | 120 °C[5] |
| Reaction Time | 24 hours[1] | 24 hours[2] | 8 hours[5] |
| Reported Yield | 92% [1] | 89.6% [2] | High (exact % not specified)[5] |
| Workup/Purification | Column Chromatography[1] | Recrystallization from n-hexane[2] | Basification, Extraction, Recrystallization[5] |
References
- 1. This compound | 84539-34-4 [chemicalbook.com]
- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Amino-3,5-dibromopyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Amino-3,5-dibromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most prevalent method is the direct electrophilic bromination of 4-aminopyridine using a suitable brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, offering good yields and selectivity. Another approach involves a one-step reaction from pyridine or a pyridine salt in an HBr solution with the addition of an ammonium salt and hydrogen peroxide.
Q2: What are the critical parameters to control to maximize the yield of this compound?
A2: To achieve a high yield, it is crucial to control the stoichiometry of the brominating agent, the reaction temperature, and the reaction time. Using a slight excess of the brominating agent (e.g., 2.1-2.3 equivalents for dibromination) is common, but a large excess can lead to over-bromination. Temperature control is vital to prevent the formation of side products; reactions are often carried out at room temperature or below. Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities include the starting material (4-aminopyridine), the mono-brominated intermediate (4-amino-3-bromopyridine), and over-brominated products (e.g., 4-amino-2,3,5-tribromopyridine). The presence of these impurities is typically due to incomplete reaction, improper stoichiometry of the brominating agent, or harsh reaction conditions.
Q4: How can I effectively purify the crude this compound?
A4: The most common and effective purification methods are column chromatography and recrystallization. Silica gel column chromatography using a solvent system such as hexane/ethyl acetate can effectively separate the desired dibromo product from the starting material and other brominated impurities. Recrystallization from a suitable solvent system, for which a solvent screen is recommended, can also yield a high-purity product. A mixture of ethyl acetate and petroleum ether has been reported for successful recrystallization.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC. If the starting material is still present after the expected reaction time, consider extending the reaction duration. - Ensure the brominating agent is active. If using NBS, ensure it is from a reliable source and has been stored properly. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish at room temperature, a slight increase in temperature might be necessary. However, be cautious as higher temperatures can promote side reactions. - For highly reactive brominating agents, conducting the reaction at a lower temperature (e.g., 0 °C) can improve selectivity and yield. |
| Incorrect Stoichiometry | - Carefully measure the starting materials and reagents. Use a slight excess of the brominating agent (e.g., 2.1-2.3 equivalents of NBS for dibromination). |
| Poor Quality of Reagents or Solvents | - Use high-purity starting materials and anhydrous solvents, as water can interfere with the reaction. |
Issue 2: Formation of Significant Amounts of Impurities
| Observation (via TLC/HPLC) | Possible Cause | Suggested Solution |
| Spot corresponding to 4-aminopyridine (starting material) is intense. | Incomplete reaction. | See "Incomplete Reaction" under Issue 1 . |
| Significant spot corresponding to 4-amino-3-bromopyridine (mono-bromo product). | Insufficient brominating agent or short reaction time. | - Increase the equivalents of the brominating agent slightly (e.g., from 2.1 to 2.3 eq.). - Extend the reaction time and monitor closely. |
| Presence of spots with lower Rf than the product (potential poly-brominated byproducts). | Excess brominating agent or high reaction temperature. | - Reduce the equivalents of the brominating agent. - Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture. - Perform the reaction at a lower temperature. |
Issue 3: Difficulties in Product Purification
| Problem | Possible Cause | Suggested Solution |
| Co-elution of product and impurities during column chromatography. | Inappropriate solvent system. | - Optimize the eluent system using TLC before running the column. A less polar solvent system may be required to achieve better separation. - Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Product "oils out" during recrystallization. | The solvent is too non-polar, or the solution is cooled too quickly. | - Use a more polar solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Low recovery after recrystallization. | The product is too soluble in the recrystallization solvent. | - Use a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 4-Aminopyridine | NBS (2.3) | Dichloromethane | Room Temp. | 24 h | 92 | ChemicalBook |
| Pyridine | HBr/H₂O₂ (1.7/1.5) | HBr solution | 120 °C | 8 h | High (not specified) | Google Patents[1] |
| 4-Aminopyridine | NBS (2.2) | Carbon Tetrachloride | Room Temp. | 24 h | 89.6 | Google Patents |
Note: The yields reported are based on different experimental procedures and scales and may not be directly comparable.
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure reported by ChemicalBook.
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
To a suspension of 4-aminopyridine (1.0 eq.) in dichloromethane (e.g., 5 mL per mmol of 4-aminopyridine) in a round-bottom flask, stir the mixture at room temperature.
-
Prepare a solution of N-bromosuccinimide (2.3 eq.) in dichloromethane (e.g., 15 mL per mmol of NBS).
-
Slowly add the NBS solution to the 4-aminopyridine suspension over a period of 1 hour using a dropping funnel.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
The resulting residue will be a mixture of succinimide and this compound.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the pure product.
Mandatory Visualization
References
Technical Support Center: TLC Analysis of 4-Amino-3,5-dibromopyridine Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the TLC analysis of reaction mixtures containing 4-Amino-3,5-dibromopyridine.
Frequently Asked Questions (FAQs)
Q1: What is a typical Rf value for this compound?
A1: The Rf value of this compound is dependent on the stationary and mobile phases used. A reported Rf value is 0.62 on a silica gel plate using a 1:1 mixture of hexane and ethyl acetate as the eluent[1]. However, this value should be used as a guideline, and it is recommended to always run a standard of the starting material on the same TLC plate as the reaction mixture for accurate comparison.
Q2: How can I visualize this compound and its derivatives on a TLC plate?
A2: this compound and many of its derivatives are UV active due to the aromatic pyridine ring and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background[2][3][4]. For compounds that are not UV active or for enhanced visualization, various staining methods can be employed. Given the presence of an amino group, ninhydrin stain is a suitable option, which typically produces pink or purple spots[5]. Iodine vapor is a general stain for many organic compounds and will reveal spots as yellow-brown[3]. Other general stains like phosphomolybdic acid (PMA) can also be effective[2].
Q3: My spots are streaking or tailing. What is the cause and how can I fix it?
A3: Streaking or tailing of spots for basic compounds like this compound on silica gel TLC plates is a common issue. This is often due to the acidic nature of the silica gel, which can lead to strong interactions with the basic amine. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.1-2.0% triethylamine or a few drops of ammonia[1]. Overloading the sample on the TLC plate can also cause streaking[2][6]. Try spotting a more dilute solution of your reaction mixture.
Q4: I don't see any spots on my TLC plate after development. What should I do?
A4: If no spots are visible, several factors could be at play. Your compound may not be UV active, in which case you should try a chemical stain as described in Q2[1]. The sample might be too dilute; try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications[1][2]. Ensure that the solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving into the solvent reservoir[2]. It is also possible that your compound is volatile and has evaporated from the plate.
Q5: The Rf values of my starting material and product are very similar. How can I improve the separation?
A5: If the Rf values are too close for clear separation, you need to change the polarity of your mobile phase. If the spots are too high on the plate (high Rf), your eluent is too polar; decrease the proportion of the polar solvent[1]. If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent[1]. You can also try a different solvent system altogether. For instance, instead of ethyl acetate/hexane, you could explore dichloromethane/methanol systems[7]. Running a 2D TLC, where the plate is developed, dried, rotated 90 degrees, and developed again in a different solvent system, can also help resolve closely running spots[8].
Troubleshooting Guide
This guide addresses specific issues you might encounter during the TLC analysis of this compound reaction mixtures.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking/Tailing Spots | - Sample is too concentrated.- Strong interaction of the basic amine with the acidic silica gel. | - Dilute the sample before spotting.- Add a small amount of triethylamine (0.1-2.0%) or ammonia to the mobile phase to neutralize the acidic sites on the silica gel[1]. |
| Spots Not Visible | - Compound is not UV active.- Sample is too dilute.- Solvent level in the chamber is above the spotting line.- Compound is volatile. | - Use a chemical stain such as iodine, ninhydrin, or phosphomolybdic acid[2][3][5].- Concentrate the sample or apply it multiple times to the same spot, drying in between applications[1][2].- Ensure the solvent level is below the origin line[2].- If volatility is suspected, minimize drying time before visualization. |
| Poor Separation (Spots too close together) | - Inappropriate mobile phase polarity. | - Adjust the solvent ratio. If spots have high Rf values, decrease the polarity. If spots have low Rf values, increase the polarity[1].- Try a different solvent system (e.g., dichloromethane/methanol, toluene/ethyl acetate).- Consider using a different stationary phase, such as alumina. |
| Spots are at the Solvent Front (Rf ≈ 1) | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent in your eluent system[1]. For example, if using 1:1 hexane/ethyl acetate, try 3:1 or 5:1. |
| Spots are at the Baseline (Rf ≈ 0) | - The mobile phase is not polar enough. | - Increase the proportion of the polar solvent in your eluent system[1]. For example, if using 9:1 hexane/ethyl acetate, try 4:1 or 1:1. |
| Unexpected Spots Appear | - Contamination of the sample or TLC plate.- Decomposition of the compound on the silica plate. | - Ensure clean glassware and handle the TLC plate by the edges to avoid contamination.- To check for decomposition, run a 2D TLC. If new spots appear off the diagonal, your compound is likely unstable on silica[8]. Consider using a less acidic stationary phase like alumina. |
Experimental Protocols
General Protocol for TLC Analysis
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom edge. Mark the lanes for your samples (e.g., starting material, co-spot, reaction mixture).
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate). Prepare a dilute solution of your starting material (this compound) as a reference.
-
Spotting: Using a capillary tube, carefully spot the prepared solutions onto the designated lanes on the origin line. For the co-spot lane, apply both the starting material and the reaction mixture to the same spot. Allow the solvent to completely evaporate between applications.
-
Development: Place a small amount of the chosen mobile phase into a developing chamber and allow it to saturate. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Example Mobile Phase Systems for Pyridine Derivatives
| Mobile Phase Composition | Polarity | Typical Application |
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Low to Medium | Good starting point for many organic compounds. Adjust ratio to optimize separation. |
| Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Medium to High | Useful for more polar compounds that do not move in hexane/ethyl acetate systems. |
| Toluene / Ethyl Acetate / Acetic Acid | Variable | The addition of acid can improve the spot shape for some compounds, but may not be suitable for base-sensitive molecules. |
| Dichloromethane / Methanol / Triethylamine | Medium to High (Basic) | The addition of triethylamine helps to prevent tailing of basic compounds like amines. |
Visualizations
TLC Analysis Workflow
Caption: A general workflow for performing TLC analysis of a reaction mixture.
Troubleshooting Logic for TLC of this compound Reactions
Caption: A decision-making diagram for troubleshooting common TLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. reddit.com [reddit.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Large-Scale Synthesis of 4-Amino-3,5-dibromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Amino-3,5-dibromopyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on practical solutions and preventative measures.
Issue 1: Low Yield of this compound
| Symptom | Potential Cause | Suggested Solution |
| Lower than expected isolated yield of the final product. | Incomplete Reaction: The bromination of 4-aminopyridine may not have gone to completion. | - Increase Reaction Time: Extend the reaction time and monitor the progress using TLC or HPLC until the starting material is consumed. - Optimize Temperature: Ensure the reaction temperature is maintained at the optimal level. For NBS bromination, room temperature is often cited, but gentle heating might be necessary depending on the solvent and scale.[1] - Check Stoichiometry: Verify the molar ratio of the brominating agent to the starting material. A slight excess of the brominating agent may be required. |
| Suboptimal Brominating Agent: The choice and quality of the brominating agent can significantly impact the yield. | - N-Bromosuccinimide (NBS): Ensure the NBS is of high purity and has been stored correctly to avoid decomposition. - Alternative Brominating Agents: For specific applications, other brominating agents like bromine in acetic acid have been used, though this may present additional handling challenges. | |
| Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, or purification steps. | - Optimize Extraction: Ensure the pH of the aqueous phase is appropriately adjusted to maximize the recovery of the amine product in the organic layer. - Minimize Transfers: Reduce the number of vessel-to-vessel transfers to minimize mechanical losses. - Recrystallization Solvent: Carefully select the recrystallization solvent to ensure high recovery of the pure product. |
Issue 2: Formation of Impurities, Particularly Over-brominated Byproducts
| Symptom | Potential Cause | Suggested Solution |
| Presence of 2-amino-3,5-dibromopyridine or other poly-brominated species in the crude product, as identified by NMR or LC-MS. | Over-bromination: The starting material, 4-aminopyridine, is susceptible to over-bromination, leading to the formation of undesired byproducts. | - Controlled Addition of Brominating Agent: Add the brominating agent (e.g., a solution of NBS) slowly and in a controlled manner to the reaction mixture.[1] This helps to maintain a low concentration of the brominating agent at any given time, reducing the likelihood of over-bromination. - Precise Stoichiometry: Use a precise molar ratio of the brominating agent. While a slight excess may be needed for complete conversion, a large excess will favor the formation of poly-brominated impurities. - Temperature Control: Maintain a consistent and controlled reaction temperature. Excursions to higher temperatures can increase the rate of side reactions. |
| Non-selective Bromination Conditions: Reaction conditions may favor the formation of various brominated isomers. | - Solvent Choice: The choice of solvent can influence the selectivity of the bromination reaction. Dichloromethane is a commonly used solvent.[1] |
Issue 3: Difficulties in Product Purification
| Symptom | Potential Cause | Suggested Solution |
| Co-elution of the product and impurities during column chromatography. | Similar Polarity of Product and Impurities: The desired product and over-brominated byproducts can have very similar polarities, making separation by chromatography challenging. | - Optimize Eluent System: Experiment with different solvent systems and gradients to improve separation. A common eluent for silica gel column chromatography is a mixture of hexane and ethyl acetate.[1] - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity. |
| Poor crystal formation or low recovery during recrystallization. | Inappropriate Solvent System: The chosen solvent or solvent pair may not be optimal for recrystallization. | - Solvent Screening: Conduct small-scale solvent screening to identify a suitable solvent or solvent pair that provides good solubility at high temperatures and low solubility at room temperature or below. - Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the formation of fine powders or oils. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of this compound?
A1: Two primary methods are commonly employed for the synthesis of this compound:
-
Bromination of 4-Aminopyridine: This is a widely used method that involves the direct bromination of 4-aminopyridine using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.[1]
-
One-Step Synthesis from Pyridine: A more recent approach involves a one-step reaction starting from pyridine or a pyridine salt, using a mixture of an ammonium salt, hydrobromic acid (HBr), and hydrogen peroxide (H₂O₂).[2] This method is presented as being more environmentally friendly and suitable for industrial-scale production.[2]
Q2: How can I minimize the formation of the 2-amino-3,5-dibromopyridine impurity?
A2: The formation of this over-brominated impurity is a common challenge. To minimize its formation, it is crucial to carefully control the reaction conditions. This includes the slow, portion-wise addition of the brominating agent, maintaining a controlled temperature, and using the correct stoichiometry of reactants.
Q3: What are the recommended purification techniques for large-scale production?
A3: For large-scale purification, recrystallization is often the preferred method due to its scalability and cost-effectiveness. Finding an appropriate solvent system is key to achieving high purity and yield. While silica gel column chromatography can provide very high purity, it may be less practical and more costly for very large quantities.[1]
Q4: What are the key safety precautions to consider during the large-scale synthesis?
A4: The synthesis of this compound, especially when using elemental bromine, requires stringent safety measures. Key precautions include:
-
Working in a well-ventilated area: All manipulations should be carried out in a fume hood to avoid inhalation of corrosive and toxic vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling of Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care, and a neutralizing agent, such as a sodium thiosulfate solution, should be readily available in case of spills.
-
Reaction Quenching: The reaction should be quenched carefully, especially when unreacted brominating agents may be present.
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 4-Aminopyridine
This protocol is a general guideline and should be optimized for specific large-scale equipment and conditions.
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Charge a suitable reactor with 4-aminopyridine and dichloromethane.
-
Stir the mixture to obtain a suspension.
-
Slowly add a solution of N-bromosuccinimide in dichloromethane to the suspension over a period of 1-2 hours, while maintaining the temperature at 20-25°C.
-
Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete as monitored by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.[1]
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, treat it with activated charcoal and perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Reagents | Typical Yield | Key Advantages | Key Challenges |
| Bromination | 4-Aminopyridine | N-Bromosuccinimide (NBS), Dichloromethane | ~92% (lab scale)[1] | High yield, well-established method. | Potential for over-bromination, requires careful control of reaction conditions. |
| One-Step Synthesis | Pyridine or Pyridine Salt | Ammonium salt, HBr, H₂O₂ | High (specific percentage varies with conditions)[2] | Cost-effective starting materials, one-step process, environmentally friendlier.[2] | Requires careful control of temperature and reagent ratios for optimal yield.[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Navigating the Synthesis of 4-Aminopyridine: A Technical Guide to Preventing Over-bromination
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminopyridine and its derivatives. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often critical challenge of over-bromination during synthesis. By offering detailed experimental protocols, quantitative data comparisons, and clear visual aids, this resource aims to empower chemists to optimize their synthetic strategies and achieve higher yields of the desired monobrominated products.
The inherent reactivity of the 4-aminopyridine ring, while advantageous for certain transformations, presents a significant hurdle in achieving selective monobromination. The strong activating effect of the amino group directs electrophilic substitution, often leading to the formation of undesired di- and poly-brominated byproducts. This guide focuses on practical and effective methods to control the bromination reaction and minimize these side products.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-aminopyridine bromination reaction resulting in multiple brominated products?
The amino group in 4-aminopyridine is a potent activating group, making the pyridine ring highly susceptible to electrophilic aromatic substitution. Direct bromination often leads to the rapid formation of multiple brominated species due to the increased nucleophilicity of the ring.
Q2: How can I achieve selective monobromination of 4-aminopyridine?
The most effective strategy to prevent over-bromination is to temporarily protect the amino group. This moderates its activating influence, allowing for more controlled bromination. Acetylation of the amino group to form 4-acetamidopyridine is a common and effective approach. The N-acetyl group is still an ortho-, para-director but is less activating than the free amino group, enabling selective monobromination. Following the bromination step, the acetyl group can be readily removed by hydrolysis to yield the desired monobrominated 4-aminopyridine.
Q3: What are the best brominating agents to use for selective monobromination of 4-acetamidopyridine?
The choice of brominating agent is crucial for controlling the reaction. While elemental bromine (Br₂) can be used, milder and more selective reagents are often preferred to minimize side reactions. N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are excellent alternatives that provide a controlled source of electrophilic bromine. It is advisable to use the brominating agent in a stoichiometric amount or a slight excess relative to the 4-acetamidopyridine to avoid over-bromination.[1]
Q4: What reaction conditions are optimal for the selective monobromination of 4-acetamidopyridine?
Controlling the reaction temperature is critical. Performing the bromination at lower temperatures, typically ranging from 0°C to room temperature, can significantly enhance selectivity by reducing the rate of reaction and minimizing the formation of byproducts. The choice of solvent also plays a role; glacial acetic acid is a commonly used solvent for this transformation.
Q5: How can I effectively remove the acetyl protecting group after bromination?
The acetyl group can be removed by hydrolysis under either acidic or basic conditions. A common method involves heating the N-acetylated bromopyridine in the presence of an acid, such as hydrochloric acid, or a base, like sodium hydroxide. The choice of hydrolysis conditions should be made based on the stability of the brominated product to the reaction medium.
Troubleshooting Guide: Over-bromination in 4-Aminopyridine Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Formation of significant amounts of di- and tri-brominated byproducts | Direct bromination of unprotected 4-aminopyridine. | Protect the amino group as an acetamide (4-acetamidopyridine) before bromination. This moderates the activating effect of the amino group. |
| Over-bromination even with the protected substrate | Excess of brominating agent. | Use a controlled stoichiometry of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS or DBDMH).[1] |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to increase selectivity. | |
| Complex reaction mixture with multiple unidentified products | Reaction with elemental bromine in a non-polar solvent. | The reaction of 4-aminopyridine with Br₂ in solvents like dichloromethane can lead to complex side reactions, including protonation and dimerization.[2] Use a protecting group and a milder brominating agent in a suitable solvent like acetic acid. |
| Difficulty in separating the monobrominated product from byproducts | Similar polarities of brominated isomers. | Employ column chromatography for purification. A gradient elution system can help in separating compounds with close retention factors. Recrystallization can also be an effective purification technique if a suitable solvent is found. |
Experimental Protocols
Protocol 1: Acetylation of 4-Aminopyridine
This protocol describes the protection of the amino group of 4-aminopyridine by acetylation.
Materials:
-
4-Aminopyridine
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
Suitable solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve 4-aminopyridine in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of pyridine (optional).
-
Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the solution while stirring.
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The reaction is often exothermic; maintain the temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).
-
Upon completion, the reaction mixture can be quenched with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-acetamidopyridine.
Protocol 2: Selective Monobromination of 4-Acetamidopyridine
This protocol details the bromination of the protected 4-acetamidopyridine.
Materials:
-
4-Acetamidopyridine
-
N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Glacial acetic acid
Procedure:
-
Dissolve 4-acetamidopyridine in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the brominating agent (NBS or DBDMH, 1.0-1.1 equivalents) portion-wise to the stirred solution.
-
Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
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Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.
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Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Deprotection of the Acetyl Group
This protocol describes the removal of the acetyl protecting group to yield the monobrominated 4-aminopyridine.
Materials:
-
N-(bromo-4-pyridinyl)acetamide
-
Hydrochloric acid (concentrated) or Sodium hydroxide solution
-
Suitable solvent (e.g., ethanol, water)
Procedure (Acidic Hydrolysis):
-
Suspend the N-(bromo-4-pyridinyl)acetamide in a mixture of water and ethanol.
-
Add concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Quantitative Data Summary
The following table summarizes the impact of different synthetic strategies on the yield of monobrominated product.
| Substrate | Brominating Agent | Reaction Conditions | Yield of Monobromo Product | Yield of Dibromo Product |
| 4-Aminopyridine | Br₂ in CH₂Cl₂ | Room Temperature | Low (complex mixture) | Significant (as part of pyridyl-pyridinium cations)[2] |
| 4-Acetamidopyridine | NBS in Acetic Acid | 0°C to Room Temperature | High | Low |
| 4-Acetamidopyridine | DBDMH in Acetic Acid | 0°C to Room Temperature | High | Low |
Note: Specific yields can vary depending on the precise reaction conditions and scale.
Visualizing the Synthetic Pathway
To aid in understanding the workflow, the following diagrams illustrate the key steps in the synthesis of monobrominated 4-aminopyridine.
Caption: Workflow for selective monobromination of 4-aminopyridine.
Caption: Competing pathways in the bromination of 4-aminopyridine.
References
Characterization of byproducts in 4-Amino-3,5-dibromopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3,5-dibromopyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete reaction: Presence of starting material (4-aminopyridine) and mono-brominated intermediate in the crude product. | - Insufficient brominating agent.- Reaction time is too short.- Low reaction temperature. | - Ensure the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide) is used. A slight excess may be necessary.- Monitor the reaction progress using TLC or LC-MS until the starting material and the mono-brominated intermediate are no longer detected.- Maintain the recommended reaction temperature. |
| Formation of multiple byproducts, leading to a complex crude mixture. | - Over-bromination due to excess brominating agent or prolonged reaction time.- Non-selective bromination at other positions on the pyridine ring.- Decomposition of starting material or product under harsh reaction conditions. | - Carefully control the stoichiometry of the brominating agent.- Optimize the reaction time by closely monitoring its progress.- Ensure the reaction temperature is not too high.- Consider a different brominating agent or solvent system to improve selectivity. |
| Difficulty in separating the desired product from byproducts by column chromatography. | - Similar polarities of the desired product and impurities. | - Optimize the eluent system for column chromatography. A gradient elution may provide better separation.- Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Low yield of the final product. | - Incomplete reaction.- Formation of multiple, difficult-to-separate byproducts.- Loss of product during work-up and purification steps. | - Address the points for incomplete reaction and byproduct formation.- Optimize the work-up procedure to minimize product loss. Ensure efficient extraction and careful handling during solvent removal. |
| Product appears as an oil or fails to crystallize. | - Presence of impurities that inhibit crystallization.- Residual solvent. | - Re-purify the product using column chromatography to remove impurities.- Ensure all solvent is removed under high vacuum. If the product is known to be a solid, try trituration with a non-polar solvent to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts arise from incomplete or over-bromination. These include the starting material, 4-aminopyridine, and the mono-brominated intermediate, 4-amino-3-bromopyridine. Over-bromination can potentially lead to the formation of other dibrominated or even tribrominated aminopyridine isomers, though the 3,5-disubstitution is generally favored due to the directing effects of the amino group. In some cases, isomers such as 2-amino-3,5-dibromopyridine could also be formed, although this is less common when starting from 4-aminopyridine.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (4-aminopyridine) and the intermediate (4-amino-3-bromopyridine) spots and the appearance of the product spot indicate the progression of the reaction. LC-MS can provide more quantitative information on the relative amounts of reactants, intermediates, and products.
Q3: What analytical techniques are best for characterizing the final product and identifying byproducts?
A3: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help identify the structure of any isolated byproducts.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and byproducts, confirming their elemental composition.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product and to separate different components of the reaction mixture for identification.
Q4: What is a typical purification method for this compound?
A4: A common and effective method for purifying this compound is silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent can also be employed as a final purification step to obtain a highly pure product.
Data Presentation
Table 1: Key Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Aminopyridine | C₅H₆N₂ | 94.12 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| 4-Amino-3-bromopyridine | C₅H₅BrN₂ | 173.01 | Intermediate/Byproduct |
| This compound | C₅H₄Br₂N₂ | 251.91 | Product |
Table 2: Comparative Analytical Data for Product and Potential Byproducts
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| This compound | 8.31 (s, 2H), 5.06 (s, 2H) | 149.9, 147.8, 106.2 | 249.87, 251.87, 253.87 |
| 4-Amino-3-bromopyridine | 8.1 (d, 1H), 7.9 (s, 1H), 6.6 (d, 1H), 4.7 (br s, 2H) Estimated | Not readily available | 172.96, 174.96 |
| 4-Aminopyridine | 8.1 (d, 2H), 6.6 (d, 2H), 4.6 (br s, 2H) | 150.5, 110.1 | 94.05 |
Note: ¹H NMR data for 4-amino-3-bromopyridine is an estimation based on typical chemical shifts for similar structures and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Suspend 4-aminopyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (2.2-2.3 eq.) in the same solvent to the cooled suspension over a period of 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material and the mono-bromo intermediate.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Protocol 2: Characterization by ¹H NMR Spectroscopy
-
Dissolve a small sample of the purified product (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.
Mandatory Visualization
Caption: Synthesis and characterization workflow for this compound.
Caption: Decision-making process for addressing byproduct formation.
Validation & Comparative
A Comparative Analysis of Reactivity: 4-Amino-3,5-dibromopyridine vs. 2-Amino-3,5-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of pyridine scaffolds is a cornerstone of molecular design. Among the plethora of building blocks, aminodibromopyridines serve as versatile intermediates for constructing complex molecular architectures via cross-coupling reactions. This guide provides an objective comparison of the reactivity of two key isomers: 4-Amino-3,5-dibromopyridine and 2-Amino-3,5-dibromopyridine. The analysis is supported by theoretical principles and experimental data from related systems to inform the selection of appropriate substrates and reaction conditions in synthetic endeavors.
Theoretical Underpinnings of Reactivity
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by electronic and steric factors.
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The position of the amino group, a strong electron-donating group, significantly modulates the electron density of the pyridine ring and the susceptibility of the C-Br bonds to oxidative addition by a palladium catalyst.
-
In This compound , the amino group is para to the ring nitrogen. Its electron-donating effect through resonance is distributed symmetrically, influencing the reactivity of the C-Br bonds at positions 3 and 5.
-
In 2-Amino-3,5-dibromopyridine , the amino group is ortho to the ring nitrogen. This proximity can lead to more complex electronic interactions and potential chelation with the metal catalyst, which can influence the reaction's progress.
Steric Hindrance: The spatial arrangement of substituents around the reactive C-Br bonds can impact the approach of the bulky palladium catalyst. In 2-Amino-3,5-dibromopyridine , the amino group adjacent to the C-2 position could potentially exert greater steric hindrance compared to the more remote amino group in the 4-amino isomer, particularly for reactions at the 3-position.
General Reactivity Trends in Halopyridines: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for different halogen positions on the pyridine ring is C4 > C2 > C3/C5. This suggests that the C-Br bonds in this compound might be intrinsically less reactive than a bromine at the C2 or C4 position. However, the presence of the activating amino group and two bromine atoms complicates a simple prediction.
Comparative Reactivity in Cross-Coupling Reactions
Direct comparative studies of this compound and 2-Amino-3,5-dibromopyridine under identical reaction conditions are scarce in the literature. However, by examining data for structurally similar aminobromopyridines, we can infer their relative reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aminobromopyridines, which can serve as a proxy for the expected reactivity of the title compounds.
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine[1] | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / >15 | 85 |
| 2 | 5-Bromo-2-methylpyridin-3-amine[1] | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / >15 | 88 |
| 3 | 3-Amino-5-bromopyridine (analog) | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 / 12 | Representative yields: 85-95% |
| 4 | 2-Amino-5-bromo-4-methylpyridine (analog) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 / 12 | 85 |
Based on these examples, both 2-amino and 3-amino (a proxy for the 4-amino isomer's environment) bromopyridines are competent substrates for Suzuki-Miyaura coupling, affording good to excellent yields. The choice of catalyst, ligand, and base is crucial for achieving high efficiency.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl and N-heteroaryl amines. Data for analogous aminobromopyridines in this reaction are presented below.
| Entry | Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | 2-Bromopyridines (general)[2] | Volatile amines | Pd(OAc)₂, dppp | NaOtBu | Toluene | 80 | 55-98 |
| 2 | 2,6-Dihalopyridines (general)[3] | Aminothiophenecarboxylates | Pd(OAc)₂, Xantphos | Cs₂CO₃ | Toluene | - | - |
| 3 | 3-Bromopyridine (deuterated) | Various amines | Pd catalyst, phosphine ligand | Base | - | 80-110 | - |
The available data indicates that bromopyridines are generally effective substrates in Buchwald-Hartwig amination. The reactivity follows the expected trend of I > Br > Cl.[3] For the dibrominated substrates , selective mono-amination would be a key challenge, often influenced by the specific catalyst and reaction conditions.[4]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of an Aminobromopyridine
This protocol is adapted from procedures for similar aminobromopyridines and serves as a starting point for both this compound and 2-Amino-3,5-dibromopyridine.[5]
Materials:
-
Aminodibromopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry round-bottom flask or reaction vial, add the aminodibromopyridine, arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of aminobromopyridine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Buchwald-Hartwig Amination of a Bromopyridine
This general protocol is based on established methods for the amination of bromopyridines.[6]
Materials:
-
Aminodibromopyridine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Phosphine ligand (e.g., Xantphos, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the aminodibromopyridine and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizing Reaction Pathways
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
Both this compound and 2-Amino-3,5-dibromopyridine are valuable precursors for the synthesis of highly functionalized pyridine derivatives. While direct comparative reactivity data is limited, an analysis of electronic and steric factors, along with data from analogous systems, provides a framework for predicting their behavior in palladium-catalyzed cross-coupling reactions.
The reactivity of these isomers will be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The provided protocols offer a robust starting point for the development of synthetic routes utilizing these versatile building blocks. Further experimental investigation is warranted to fully elucidate the subtle differences in reactivity between these two isomers and to optimize conditions for selective mono- or di-functionalization.
References
A Comparative Guide to the Suzuki Coupling of Brominated Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds for the synthesis of a wide array of pharmaceuticals and functional materials. Among the various substrates, brominated aminopyridines are particularly important building blocks for biologically active compounds. The efficiency of their coupling reactions, however, is highly dependent on the substitution pattern of the pyridine ring and the choice of catalytic system. This guide provides an objective comparison of the Suzuki coupling performance of different brominated aminopyridine isomers, supported by experimental data, to aid researchers in selecting optimal reaction conditions.
Performance Comparison of Catalytic Systems
The selection of the catalyst, ligand, base, and solvent system is critical to overcoming challenges associated with the Suzuki coupling of electron-rich and potentially coordinating substrates like brominated aminopyridines. The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki coupling of various brominated aminopyridine isomers with arylboronic acids.
| Brominated Aminopyridine | Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [1] |
| 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 | [1] |
| 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | [1] |
| 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 | [1] |
| 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 | [1] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | Various arylboronic acids | Moderate to good | [2] |
| 3-Amino-5-bromopyridine (analog) | Not specified | Not specified | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O, DMF, or EtOH/H₂O | Various arylboronic acids | High yields achievable | [3] |
Note: The yields presented are based on reported data for the specified or structurally analogous compounds and are intended to be representative.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are general protocols for the Suzuki-Miyaura coupling of brominated aminopyridines.
Protocol 1: Traditional Phosphine Ligand System
This protocol is suitable for routine couplings and utilizes a widely accessible catalyst.[1]
-
Reagents and Materials:
-
Brominated aminopyridine (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vessel, add the brominated aminopyridine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald Ligand System for Challenging Substrates
This protocol employs a bulky, electron-rich phosphine ligand, which can be more effective for challenging substrates.[1]
-
Reagents and Materials:
-
Brominated aminopyridine (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add the brominated aminopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add degassed toluene and water.
-
Heat the mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress.
-
Follow a similar work-up and purification procedure as described in Protocol 1.
-
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[4][5] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
References
Unlocking the Therapeutic Potential of 4-Amino-3,5-dibromopyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, 4-Amino-3,5-dibromopyridine stands as a versatile scaffold in medicinal chemistry. While primarily utilized as a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas, most notably as potent enzyme inhibitors with analgesic and anti-inflammatory properties. This guide provides a comparative analysis of the biological activities of this compound derivatives, with a special focus on a highly potent adenosine kinase inhibitor, and contrasts this with the broader, more moderate activities of other aminopyridine analogs.[1][2]
Enzyme Inhibition: A Primary Avenue for Therapeutic Development
The most striking biological activity reported for a derivative with a structural resemblance to this compound is the potent and selective inhibition of adenosine kinase (AK). One such derivative, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, known as ABT-702, has demonstrated remarkable efficacy.[3] Adenosine kinase is a crucial enzyme that regulates the concentration of adenosine, a nucleoside with significant roles in pain and inflammation. Inhibition of AK leads to an increase in adenosine levels, thereby producing analgesic and anti-inflammatory effects.[3]
In stark contrast, the broader class of aminopyridine derivatives often exhibits more moderate and less specific biological activities. For instance, various aminopyridine-based compounds have been synthesized and screened for anticancer and antimicrobial activities, but typically with lower potency compared to the targeted enzyme inhibition of ABT-702.
Table 1: Comparative Inhibitory Activity of Aminopyridine Derivatives
| Compound Class | Target | Compound Example | Activity (IC50) | Therapeutic Area |
| Pyrido[2,3-d]pyrimidine | Adenosine Kinase | ABT-702 | 1.7 nM | Pain, Inflammation |
| Imidazo[4,5-b]pyridine | Cyclin-Dependent Kinase 9 (CDK9) | Not Specified | 0.63-1.32 µM | Anticancer |
| 4-Aminoantipyrine | Breast Cancer Cell Line (MCF7) | Various Derivatives | 30.68-60.72 µM | Anticancer |
Anticancer and Antimicrobial Activities: A Broader Perspective
While the primary focus for derivatives of the this compound scaffold appears to be enzyme inhibition, the broader aminopyridine chemical space has been explored for other therapeutic applications, including oncology and infectious diseases.
Anticancer Potential
Several studies have investigated the anticancer properties of aminopyridine derivatives. For example, novel tetracyclic imidazo[4,5-b]pyridine derivatives have shown antiproliferative activity against human cancer cell lines such as HCT116 and MCF-7, with IC50 values in the submicromolar range.[4] The mechanism of action for some of these compounds is linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
It is noteworthy that the halogen substitution pattern on the pyridine ring can significantly influence anticancer activity. For instance, in a series of 4-aminoantipyrine-based heterocycles, brominated and iodinated phenyl derivatives showed significant activity against the MCF7 breast cancer cell line.[5]
Table 2: Anticancer Activity of Various Aminopyridine Derivatives
| Compound Class | Cell Line | IC50 / Activity |
| Tetracyclic imidazo[4,5-b]pyridines | HCT116, MCF-7 | 0.3 – 0.9 µM |
| 4-Aminoantipyrine pyrimidine derivatives | MCF7 | 30.68 µM (iodophenyl), 43.41 µM (bromophenyl) |
Antimicrobial Activity
The antimicrobial potential of aminopyridine derivatives has also been a subject of investigation. Halogenated pyrimidines, in general, have been reported to possess antibacterial and antifungal properties.[6] The presence of an amino group on the pyrimidine nucleus has been noted to enhance antibacterial activity.[6] However, the antimicrobial activities of many aminopyridine derivatives are often moderate, with Minimum Inhibitory Concentrations (MICs) in the higher microgram per milliliter range.
Table 3: Antimicrobial Activity of Aminopyridine Derivatives
| Compound Class | Microorganism | Activity (MIC/Inhibition Zone) |
| Halogenated Pyrimidines | E. coli, S. aureus | MICs of 400 and 600 µg/mL for some derivatives |
| 4-Amino/Dimethylamino-1-Alkylpyridinium Bromides | Gram-positive/negative bacteria, fungi | Higher activity than standard drugs in some cases |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays discussed.
Adenosine Kinase (AK) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of adenosine kinase.
-
Reagents and Materials:
-
Recombinant human adenosine kinase
-
Adenosine
-
ATP (radiolabeled [γ-³³P]ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., ABT-702) dissolved in DMSO
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant adenosine kinase, and adenosine.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer a portion of the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unreacted ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.
-
Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Reagents and Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism
-
Test compounds
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these compounds is crucial for rational drug design.
Adenosine Kinase and Pain/Inflammation Pathway
The mechanism of action for adenosine kinase inhibitors like ABT-702 is well-defined. By inhibiting AK, these compounds prevent the phosphorylation of adenosine to adenosine monophosphate (AMP). This leads to an accumulation of endogenous adenosine, which can then activate adenosine receptors (A1, A2A, A2B, and A3). Activation of these receptors, particularly A1 and A2A, in the peripheral and central nervous system has been shown to produce analgesic and anti-inflammatory effects.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing a kinase inhibitor involves a series of sequential steps, from initial high-throughput screening to more detailed mechanistic studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-Amino-3,5-dibromopyridine and Its Precursors
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 4-Amino-3,5-dibromopyridine with its common synthetic precursors, 4-aminopyridine and 3,5-dibromopyridine. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.
Synthetic Pathway
The synthesis of this compound is commonly achieved through the electrophilic bromination of 4-aminopyridine. This reaction provides a direct route to the target molecule. Another related pyridine derivative, 3,5-dibromopyridine, is included in this comparison for its structural similarity and to aid in spectroscopic differentiation.
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Amino-3,5-dibromopyridine
For researchers, scientists, and drug development professionals, the synthesis of halogenated pyridines is a critical step in the development of novel therapeutics and functional materials. 4-Amino-3,5-dibromopyridine, in particular, is a valuable intermediate. This guide provides an objective comparison of alternative synthetic routes and reagents for its preparation, supported by experimental data to inform strategic decisions in process development and scale-up.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound are prevalent: the direct bromination of 4-aminopyridine and a one-step synthesis from pyridine. The choice of methodology is often dictated by factors such as starting material availability, desired purity, scalability, and safety considerations.
| Parameter | Route 1: Direct Bromination of 4-Aminopyridine | Route 2: One-Step Synthesis from Pyridine |
| Starting Material | 4-Aminopyridine | Pyridine or Pyridine Salt |
| Key Reagents | Brominating agent (e.g., NBS, Br₂), Solvent | HBr, Ammonium Salt (e.g., (NH₄)₂CO₃), H₂O₂ |
| Number of Steps | 1 | 1 |
| Reported Yield | Up to 92% (with NBS) | Up to 59.9% |
| Purity | High, with potential for byproduct formation depending on the brominating agent | Good, requires purification |
| Scalability | Good, with considerations for handling brominating agents | Potentially good for large-scale production due to inexpensive starting materials |
| Safety & Handling | Varies with brominating agent; NBS is a safer alternative to liquid bromine | Involves handling of corrosive HBr and an oxidizing agent (H₂O₂) |
Performance Comparison of Brominating Agents for Direct Bromination
The direct bromination of 4-aminopyridine is a straightforward approach. However, the choice of brominating agent significantly impacts the reaction's efficiency, selectivity, and safety profile.
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Yield | 92%[1] | Lower, with a higher propensity for side reactions and byproduct formation. Direct dibromination to the desired product can be challenging, with some studies reporting complex reaction pathways such as bromination-dimerization[2]. |
| Selectivity | High for dibromination at the 3 and 5 positions. | Lower selectivity, can lead to a mixture of mono- and di-brominated products, as well as other side products. |
| Safety | Crystalline solid, easier and safer to handle than liquid bromine. | Highly corrosive, fuming liquid that requires specialized handling and ventilation. |
| Reaction Conditions | Mild, typically at room temperature. | Can require more stringent control of reaction conditions to manage reactivity. |
| Work-up | Generally straightforward, involving removal of the succinimide byproduct. | Often requires quenching of excess bromine and more extensive purification to remove byproducts. |
| Byproducts | Succinimide (water-soluble). | Hydrogen bromide (corrosive gas), poly-brominated products. |
Experimental Protocols
Route 1: Synthesis of this compound via Direct Bromination with NBS
Experimental Workflow
Caption: Workflow for the synthesis of this compound using NBS.
Procedure:
To a suspension of 4-aminopyridine (1.0 eq.) in dichloromethane, a solution of N-bromosuccinimide (2.3 eq.) in dichloromethane is added slowly over a period of 1 hour. The reaction mixture is then stirred at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield this compound.[1]
Route 2: One-Step Synthesis of this compound from Pyridine
Experimental Workflow
Caption: Workflow for the one-step synthesis of this compound.
Procedure:
Pyridine (1.0 eq.) and ammonium carbonate (1.5 eq.) are dissolved in water. The mixture is stirred, and a 48% HBr solution (1.625 eq.) is slowly added. The reaction mixture is then heated to 110°C, and 30% hydrogen peroxide (1.5 eq.) is added dropwise over 30-40 minutes. After the addition is complete, the temperature is raised to 120°C and the reaction is continued for 5 hours. The mixture is then cooled to room temperature, and the pH is adjusted to 10-11 with a 6mol/L NaOH solution. The product is extracted with an organic solvent, and the combined organic layers are concentrated. The crude product is then purified by recrystallization to afford this compound.[1]
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher or organization. The direct bromination of 4-aminopyridine using N-bromosuccinimide offers a high-yield, selective, and relatively safe method suitable for laboratory-scale synthesis. For larger-scale industrial production, the one-step synthesis from pyridine may be more cost-effective due to the use of inexpensive starting materials, although it may require more optimization to maximize the yield and streamline the purification process. The use of elemental bromine as a reagent is generally discouraged due to safety concerns and the potential for lower selectivity and the formation of complex side products.
References
A Comparative Guide to the Synthesis of 4-Amino-3,5-dibromopyridine: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 4-Amino-3,5-dibromopyridine is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to this important molecule, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The selection of a synthetic pathway is often a trade-off between factors such as yield, cost of starting materials, reaction conditions, and environmental impact. Below is a summary of the key quantitative data for three different routes to this compound.
| Parameter | Route 1: From 4-Aminopyridine | Route 2: One-Step from Pyridine | Route 3: Multi-Step from Pyridine |
| Starting Material | 4-Aminopyridine | Pyridine | Pyridine |
| Key Reagents | N-Bromosuccinimide (NBS) | HBr, Ammonium Salt, H₂O₂ | H₂O₂, HNO₃/H₂SO₄, Fe/HOAc, NBS |
| Overall Yield | 92%[1] | Up to 59.9%[2] | ~47%[2] |
| Number of Steps | 1 | 1 | 5 |
| Reaction Conditions | Room temperature, 24 hours[1] | Elevated temperature (up to 120°C)[2] | Varied, includes nitration and reduction |
| Solvents | Dichloromethane[1] | HBr solution[2] | Acetic acid, Sulfuric acid, etc. |
| Purification | Silica gel column chromatography[1] | Recrystallization[2] | Multiple purification steps |
Cost-Benefit Analysis
A detailed cost analysis based on the required stoichiometry and approximate pricing of starting materials and key reagents reveals the economic viability of each route. Prices are estimated based on currently available market data and may vary.
| Route | Starting Materials & Reagents | Approx. Price (USD/mol of product) | Cost-Benefit Assessment |
| Route 1 | 4-Aminopyridine, N-Bromosuccinimide | ~$50 - $100 | High yield and mild conditions make this an attractive route for laboratory scale. The cost of 4-aminopyridine and NBS can be a factor for large-scale production. |
| Route 2 | Pyridine, HBr, Ammonium Carbonate, H₂O₂ | ~$20 - $40 | The use of inexpensive starting materials makes this a highly cost-effective option, particularly for industrial-scale synthesis. The lower yield is offset by the low cost and one-step nature of the process. This route is also promoted as being more environmentally friendly.[2] |
| Route 3 | Pyridine, H₂O₂, HNO₃, H₂SO₄, Fe, Acetic Acid, NBS | >$150 | This multi-step synthesis has a lower overall yield and involves several hazardous reagents (e.g., fuming nitric acid, sulfuric acid). The complexity and cost of reagents make it the least economically favorable option. |
Experimental Protocols
Route 1: Synthesis from 4-Aminopyridine
Methodology: To a suspension of 4-aminopyridine (1.0 eq.) in dichloromethane, a solution of N-bromosuccinimide (2.3 eq.) in dichloromethane is added slowly over 1 hour. The reaction mixture is stirred at room temperature for 24 hours. After completion, the solvent is removed under reduced pressure. The resulting mixture is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 1/1) to yield this compound as a colorless solid.[1]
Route 2: One-Step Synthesis from Pyridine
Methodology: Pyridine or a pyridine salt is used as the raw material. An ammonium salt and hydrogen peroxide are added to a hydrobromic acid solution. The reaction is carried out in a single step to produce this compound.[2] A specific example involves dissolving pyridine in HBr solution at a low temperature, adding an ammonium salt, heating, and then adding H₂O₂ dropwise. The reaction temperature and molar ratios of the reactants are optimized to maximize the yield.[2] For instance, a yield of 59.9% was obtained by reacting pyridine with HBr, ammonium carbonate, and H₂O₂ at an elevated temperature, followed by recrystallization.[2]
Route 3: Multi-Step Synthesis from Pyridine
This is a conventional, longer route with several intermediate steps:
-
Oxidation of Pyridine: Pyridine is first oxidized to pyridine-N-oxide.
-
Nitration: The pyridine-N-oxide is then nitrated using a mixture of nitric and sulfuric acids to yield 4-nitropyridine-N-oxide.
-
Reduction: The nitro group is subsequently reduced to an amino group, for example, using iron in acetic acid, to give 4-aminopyridine.[1] The yield for this step can be as high as 85-90%.[1]
-
Bromination: Finally, the 4-aminopyridine is brominated using a suitable brominating agent like NBS to afford the desired this compound.
The overall yield for this five-step process is approximately 46.7%.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the three synthetic routes.
Caption: Comparison of three synthetic routes to this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends heavily on the scale of production and the specific priorities of the researcher or manufacturer.
-
For laboratory-scale synthesis requiring high purity and a good yield , Route 1, starting from 4-aminopyridine, is an excellent choice due to its high efficiency and mild reaction conditions.
-
For large-scale industrial production where cost is the primary driver , Route 2, the one-step synthesis from pyridine, offers a significant economic advantage due to the low cost of starting materials and a simpler process, despite its moderate yield. Its environmentally friendly profile is an added benefit.
-
Route 3, the multi-step synthesis from pyridine, is the least favorable option due to its complexity, lower overall yield, and higher cost, making it largely obsolete for practical purposes.
This analysis provides a framework for making an informed decision on the most suitable synthetic strategy for obtaining this compound based on a balance of cost, efficiency, and process simplicity.
References
A Comparative Purity Analysis of Commercially Available 4-Amino-3,5-dibromopyridine for Research and Development
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and the integrity of final products. This guide provides a comprehensive comparison of the purity of commercially available 4-Amino-3,5-dibromopyridine, a key building block in the synthesis of various pharmaceutical compounds. We present detailed experimental protocols and comparative data from three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This compound is a vital intermediate in the synthesis of numerous biologically active molecules. However, impurities arising from its synthesis, such as positional isomers and over-brominated byproducts, can significantly impact reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesirable side products in drug discovery workflows. This guide offers a framework for the rigorous purity assessment of this crucial reagent from different commercial suppliers.
Experimental Workflow for Purity Analysis
The following workflow outlines the systematic approach for the comprehensive purity analysis of this compound samples. This multi-pronged strategy ensures a thorough characterization of the main component and potential impurities.
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Amino-3,5-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the functionalization of a key pharmaceutical building block.
The strategic functionalization of halogenated pyridines is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. Among these, 4-Amino-3,5-dibromopyridine stands out as a versatile building block, offering two reactive sites for the introduction of molecular complexity. The choice of catalyst is paramount in achieving desired outcomes in cross-coupling reactions with this substrate. This guide provides a comparative overview of various catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound and its analogs, supported by experimental data to inform catalyst selection and reaction optimization.
Catalyst Performance in Cross-Coupling Reactions
The efficiency of a cross-coupling reaction is highly dependent on the catalyst system, which includes the metal precursor and the associated ligands, as well as the base and solvent employed. The following tables summarize the performance of various catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with this compound and structurally related dihalopyridines. Due to the limited availability of direct comparative studies on this compound, data from analogous substrates are included to provide a broader context for catalyst selection.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For dihalopyridines, regioselectivity can be a key challenge.
| Catalyst System (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 5-Bromo-2-methylpyridin-3-amine | 5-Aryl-2-methylpyridin-3-amine derivatives | 60-85 | [1] |
| Pd(OAc)₂ (2) / SPhos (4) | SPhos | K₂CO₃ | Toluene | 100 | 16 | 3,5-Dibromo-2-tosyloxypyridine | 3-Aryl-5-bromo-2-tosyloxypyridine | 70-95 | [2] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 110 | 12 | 2,4-Dichloropyridine | 4-Aryl-2-chloropyridine | ~80 | [3] |
| NiCl₂(dppf) (5) | dppf | K₃PO₄ | Dioxane | 80 | 24 | Aryl halides | Biaryls | 75-95 | [4] |
Note: The regioselectivity of the reaction on this compound would need to be determined experimentally, but studies on other 3,5-dihalopyridines suggest that the C3 position is often more reactive.[5]
Table 2: Heck Reaction
The Heck reaction allows for the introduction of vinyl groups. The choice of catalyst and base is crucial for achieving high yields and stereoselectivity.
| Catalyst System (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) | Reference |
| Pd(OAc)₂ (2) | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 3,5-Dibromopyridine | 3,5-Di(alkenyl)pyridines | 60-80 | [6] |
| Pd/C (5) | - | NaOAc | NMP | 130 | 18 | Aryl bromides | Substituted alkenes | 70-90 | [7] |
| PdCl₂(PPh₃)₂ (3) | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 12 | Aryl halides | Substituted alkenes | 85-95 | [8] |
Table 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyridines. It typically employs a dual catalyst system of palladium and copper.
| Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | THF | RT | 16 | 3,5-Dibromo-2,6-dichloropyridine | Mono- and di-alkynylated pyridines | 70-90 | [9] |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 70 | 8 | 3,5-Dibromopyridine | 3,5-Di(alkynyl)pyridines | ~75 | [10] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2-3 | Aryl bromides | Aryl alkynes | up to 97 | [11] |
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing the introduction of a wide range of amino groups.
| Catalyst System (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | BINAP | NaOtBu | Toluene | 80 | 16 | 3,5-Dibromopyridine | 3,5-Diaminated pyridines | 50-70 | [12] |
| Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 2,4-Dichloropyridine | 2-Amino-4-chloropyridine | 80-95 | [12] |
| RuPhos-Pd-G3 (2) | RuPhos | LHMDS | THF | 65 | 12 | 3-Bromo-2-aminopyridine | N³-substituted-2,3-diaminopyridine | 70-85 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of cross-coupling reactions. Below are generalized protocols for each of the four major cross-coupling reactions, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)
-
Solvent (e.g., DMF or Acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, the base, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., BINAP or Xantphos, 2-4 mol%) or a pre-catalyst.
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound and the solvent.
-
Add the amine.
-
Seal the tube and heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycles
To further clarify the experimental and mechanistic aspects of these cross-coupling reactions, the following diagrams are provided.
Conclusion
The selection of an optimal catalyst for the cross-coupling of this compound requires careful consideration of the desired transformation, potential for regioselectivity, and the electronic and steric properties of the coupling partners. While palladium-based catalysts remain the workhorse for these reactions, the choice of ligand is critical in tuning reactivity and selectivity. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands often provide superior results. In Sonogashira and Heck couplings, both phosphine-based and phosphine-free catalyst systems have demonstrated efficacy. The provided data and protocols serve as a valuable starting point for researchers to develop efficient and selective methods for the functionalization of this important heterocyclic building block. Further optimization will likely be necessary to achieve the desired outcomes for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of Novel Pyrido[2,3-d]pyrimidine Derivatives as Potent Kinase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutic agents, the pyridine scaffold remains a cornerstone in medicinal chemistry. This guide provides a comparative analysis of the in vitro performance of a potent adenosine kinase (AK) inhibitor, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702) , and related pyrido[2,3-d]pyrimidine derivatives. While direct derivatization of 4-Amino-3,5-dibromopyridine with comprehensive screening data is not extensively available in the public domain, the analysis of structurally related and complex compounds like ABT-702 offers valuable insights into the potential of this chemical class. This document is intended for researchers, scientists, and drug development professionals interested in the in vitro screening of novel kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
The in vitro efficacy of ABT-702 and other pyrido[2,3-d]pyrimidine derivatives has been evaluated against various kinases. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates a more potent inhibitor.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| ABT-702 | Adenosine Kinase (AK) | 1.7[1][2][3][4] | 5-Iodotubercidin | Adenosine Kinase (AK) | 26[2] |
| PD-089828 | FGFr | 130[5] | PD-161570 | FGFr | 60[5] |
| PDGFr | 1110[5] | PDGFr | >50000[5] | ||
| EGFr | 450[5] | EGFr | >50000[5] | ||
| c-src | 220[5] | c-src | >50000[5] | ||
| Compound 6c | PDGFr | 300 (cell-based)[5] | - | - | - |
| Compound 4e | FGFr | 60[5] | - | - | - |
| PDGFr, EGFr, c-src, InsR | >50000[5] | - | - | - |
Table 1: Comparative in vitro inhibitory activity of selected pyrido[2,3-d]pyrimidine derivatives.
ABT-702 demonstrates high potency against adenosine kinase, with an IC50 value of 1.7 nM in a cell-free assay.[1][2][3][4] It exhibits remarkable selectivity, being several orders of magnitude more selective for adenosine kinase over adenosine A1, A2A, A3 receptors, the adenosine transporter, and adenosine deaminase.[1] The pyrido[2,3-d]pyrimidine scaffold has also been successfully utilized to develop inhibitors for other kinase families. For instance, the initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (PD-089828), showed broad activity against several receptor tyrosine kinases.[5] Subsequent structure-activity relationship (SAR) studies led to the development of analogs with improved potency and selectivity, such as compound 4e, which is a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro screening results. Below are the protocols for the key experiments cited in this guide.
In Vitro Adenosine Kinase (AK) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of adenosine kinase.
Principle: Adenosine kinase catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), utilizing adenosine triphosphate (ATP) as a phosphate donor and producing adenosine diphosphate (ADP) as a byproduct. The activity of the enzyme can be quantified by measuring the amount of ADP produced.
Materials:
-
Human recombinant adenosine kinase
-
Adenosine
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP detection kit (e.g., Transcreener® ADP² Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, adenosine, and ATP at desired concentrations.
-
Add the test compound at various concentrations to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the enzymatic reaction by adding adenosine kinase to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a fluorescence-based ADP detection kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HTLA-230, HTLA-ER)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Adenosine Kinase Signaling Pathway
Caption: Adenosine Kinase (AK) pathway and the inhibitory action of ABT-702.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 4-Amino-3,5-dibromopyridine and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of 4-Amino-3,5-dibromopyridine and its dichloro and diiodo analogs. Due to the limited availability of direct comparative stability studies in public literature, this document outlines the known physicochemical properties, presents standardized experimental protocols for comprehensive stability testing, and discusses potential degradation pathways based on established chemical principles.
Introduction
4-Amino-3,5-dihalopyridines are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. Their stability is a critical parameter that influences storage, formulation, and ultimately, the safety and efficacy of the final drug product. Understanding the relative stability of the dibromo, dichloro, and diiodo analogs allows for informed decisions in the drug development process. This guide serves as a resource for benchmarking their stability through established experimental protocols.
Physicochemical Properties
| Property | This compound | 4-Amino-3,5-dichloropyridine | 4-Amino-3,5-diiodopyridine |
| CAS Number | 84539-34-4[1][2] | 22889-78-7[3][4] | 88511-27-7 |
| Molecular Formula | C₅H₄Br₂N₂ | C₅H₄Cl₂N₂[3] | C₅H₅IN₂ |
| Molecular Weight | 251.91 g/mol | 163.01 g/mol [5] | 220.01 g/mol |
| Appearance | Light yellow to orange powder/crystal[1] | Off-white crystalline solid[3] | White to almost white powder/crystal |
| Melting Point (°C) | 165-170 | 159-161[3] | 96-100 |
| Thermal Stability | Data not available. Requires experimental determination. | Stable under normal conditions[3][5]. Decomposition temperature not available. | Data not available. Requires experimental determination. |
| Photolytic Stability | Data not available. Requires experimental determination. | Data not available. Requires experimental determination. | Data not available. Requires experimental determination. |
| Chemical Stability | Data not available. Requires experimental determination. | Stable under normal conditions, incompatible with strong oxidizing agents, acids, and reducing agents[3]. | Data not available. Requires experimental determination. |
Inferred Stability Trend:
Based on the general principles of chemical bonding, the stability of the carbon-halogen bond increases in the order C-I < C-Br < C-Cl. Therefore, it can be hypothesized that the overall stability of the 4-Amino-3,5-dihalopyridines will follow the trend:
4-Amino-3,5-diiodopyridine < this compound < 4-Amino-3,5-dichloropyridine
This hypothesis requires experimental verification.
Experimental Protocols for Stability Assessment
To generate comparative stability data, a series of forced degradation studies should be conducted. These studies expose the compounds to various stress conditions to accelerate their degradation and identify potential degradation products.
General Experimental Workflow
The overall workflow for conducting forced degradation studies is depicted below.
Caption: General workflow for forced degradation studies.
Thermal Stability
-
Objective: To evaluate the effect of temperature on the stability of the solid drug substance.
-
Protocol:
-
Place a known amount of the solid compound in a controlled temperature chamber.
-
Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a specified duration (e.g., up to 4 weeks).
-
At predetermined time points (e.g., 1, 2, and 4 weeks), withdraw samples.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Differential Scanning Calorimetry (DSC) can also be used to determine the melting point and decomposition temperature.
-
Photolytic Stability
-
Objective: To assess the stability of the compounds when exposed to light.
-
Protocol:
-
Expose solutions of the compounds (in a photochemically inert solvent) and solid-state samples to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Prepare control samples wrapped in aluminum foil to protect them from light.
-
Place both the exposed and control samples in a photostability chamber.
-
After the exposure period, analyze all samples by a stability-indicating HPLC method.
-
Compare the chromatograms of the exposed and control samples to identify any photodegradation products.
-
References
- 1. This compound | 84539-34-4 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 84539-34-4 [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 4-Amino-3,5-dichloropyridine | 22889-78-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Safety Operating Guide
Proper Disposal of 4-Amino-3,5-dibromopyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Amino-3,5-dibromopyridine (CAS No. 84539-34-4), a compound utilized in organic synthesis and pharmaceutical research.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound is classified as a hazardous substance, and proper handling and disposal are paramount to mitigate potential risks.
Key Safety and Handling Data
A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.
| Property | Value | Reference |
| CAS Number | 84539-34-4 | [1] |
| Molecular Formula | C₅H₄Br₂N₂ | [3] |
| Molecular Weight | 251.91 g/mol | |
| Melting Point | 165-170 °C | |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | |
| GHS Pictograms | Acute Toxicity, Corrosion, Irritant | [3] |
| Signal Word | Danger |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, etc.). Due to the lack of specific disposal instructions for this compound, these guidelines are based on best practices for hazardous chemical waste disposal and information from safety data sheets for similar compounds.[4][5][6][7][8]
1.0 Personal Protective Equipment (PPE)
1.1 Prior to handling the waste, ensure proper PPE is worn. This includes:
- Nitrile gloves (or other chemically resistant gloves).
- Safety goggles and a face shield.
- A laboratory coat.
- In cases of potential dust generation, a NIOSH-approved respirator is required.[9]
2.0 Waste Segregation and Collection
2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., polyethylene).
- In good condition with a secure, sealable lid.[4][8] 2.2 Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust. 2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container. 2.4 For solutions containing this compound, transfer the liquid to a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
3.0 Storage
3.1 Securely seal the hazardous waste container. 3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[9][10] 3.3 The storage area should be clearly marked as a hazardous waste storage area.[4]
4.0 Final Disposal
4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company. 4.2 All disposal must be in accordance with local, state, and federal regulations.[7][8] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[9][10] 4.3 The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10][11]
Disposal Workflow
To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 84539-34-4 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound, 5G | Labscoop [labscoop.com]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. pfw.edu [pfw.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Essential Safety and Operational Guide for 4-Amino-3,5-dibromopyridine
This guide provides critical safety, handling, and disposal information for 4-Amino-3,5-dibromopyridine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 84539-34-4 |
| Molecular Formula | C₅H₄Br₂N₂ |
| Molecular Weight | 251.91 g/mol |
| Appearance | Light yellow to yellow to orange powder or crystals[1][2] |
| Melting Point | 165-170 °C |
Hazard Summary:
This compound is classified as a hazardous substance. Key hazards include:
-
Acute Toxicity (Oral): Toxic if swallowed.
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Damage: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[3][4] |
Standard Operating Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Inspection: Ensure all required PPE is available and in good condition.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
Step 2: Handling the Compound
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood. Ensure all glassware is securely clamped.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in appropriately labeled hazardous waste containers.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including residual compound and contaminated materials (e.g., weigh boats, filter paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically resistant container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of all used PPE, including gloves, lab coats, and shoe covers, as hazardous waste.
-
Disposal Method: All waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[6]
Emergency Procedures
Spill Response:
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Await the arrival of trained emergency response personnel.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
